This compound's mechanism is more nuanced than simple enzymatic blockade.
The following diagram illustrates the signaling pathway and this compound's mechanism within a cancer cell.
Fig. This compound inhibits oncogenic PI3K signaling via enzymatic inhibition and induced degradation of mutant p110α.
Clinical trials confirmed this compound's activity but also revealed significant toxicity challenges.
The table below summarizes key quantitative data from clinical studies.
| Trial / Context | Dosing & Population | Key Efficacy Findings | Key Safety Findings |
|---|
| Phase Ib (NCT02390427) [4] | MTD: 4 mg daily + HER2 therapy (advanced HER2+ BC) | • Median PFS (Cohort E): 10.6 months • Median PFS (Cohort A, prior T-DM1): 10.4 months | • Grade ≥3 AEs: 34/68 (50%) pts (this compound-related) • Common AEs: Diarrhea, fatigue, oral mucositis | | Phase III SANDPIPER [1] | 4 mg daily + Fulvestrant (ER+, HER2-, PIK3CA-mutant BC) | • Median PFS: 7.4 mos (this compound) vs 5.4 mos (placebo) | • Grade 3/4 AEs: 50% (this compound) vs 16% (placebo) • Common AEs: Diarrhea (12% G3/4), hyperglycemia (11% G3/4) | | Disposition | Development discontinued due to modest clinical activity and significant toxicity profile [1]. | | |
For researchers, the key methodologies used to characterize this compound's profile are outlined below.
Cell Viability Assay (IC₅₀ Determination)
Capillary Electrophoresis Immunodetection
In Vivo Efficacy Studies (Xenograft Models)
Taselisib is a β-sparing PI3K inhibitor that preferentially targets the p110α, p110γ, and p110δ isoforms of PI3K, while having lower activity against p110β [1] [2]. It exerts its effect by competitively binding to the ATP-binding pocket in the catalytic subunit of PI3K, thereby blocking the PI3K pathway [3].
The following diagram illustrates the core signaling pathway and mechanism of this compound.
This compound inhibits the PI3Kα subunit, blocking oncogenic signaling.
Clinical trials established the activity of this compound, both as a monotherapy and in combination with other agents, primarily in PIK3CA-mutant cancers.
A Phase Ia dose-escalation study in patients with locally advanced or metastatic solid tumors showed that this compound had clinical activity predominantly in tumors with PIK3CA mutations [3].
Multiple studies investigated this compound in combination with endocrine therapy and other targeted drugs for breast cancer.
The table below summarizes key efficacy findings from select clinical trials:
| Cancer Type | Regimen | Patient Population | Key Efficacy Outcome |
|---|---|---|---|
| Various Solid Tumors [3] | This compound Monotherapy | PIK3CA-mutant (measurable disease) | Confirmed Response Rate: 36% (5/14) |
| Various Solid Tumors [3] | This compound Monotherapy | PIK3CA wild-type (measurable disease) | Confirmed Response Rate: 0% (0/15) |
| HR+/HER2- Breast Cancer [5] | This compound + Fulvestrant | PIK3CA-mutant (measurable disease) | Best Confirmed Response Rate: 38.5% (5/13) |
| HR+/HER2- Breast Cancer [5] | This compound + Fulvestrant | PIK3CA-MND (measurable disease) | Best Confirmed Response Rate: 14.3% (3/21) |
| HER2+ Breast Cancer [7] | This compound + T-DM1 | Prior T-DM1 use | Median PFS: 10.4 months |
Human ADME (Absorption, Distribution, Metabolism, Excretion) studies characterized the pharmacokinetic profile of this compound [8].
The safety profile of this compound is characterized by on-target, dose-dependent class effects of PI3K inhibition [3] [5] [7].
The table below lists common treatment-related adverse events (AEs) from clinical trials:
| Adverse Event | Frequency & Grade | Notes |
|---|---|---|
| Diarrhea | Very Common (All Grades); Grade ≥3: 6% [3] | One of the most frequent AEs. |
| Hyperglycemia | Very Common (All Grades); Grade ≥3: 15%; Grade 4 reported [3] | A recognized on-target DLT; can be serious. |
| Rash | Very Common (All Grades); Grade ≥3: 12% [3] | - |
| Stomatitis / Oral Mucositis | Common (All Grades) [3] [7] | - |
| Nausea | Common (All Grades) [3] | - |
| Fatigue | Common (All Grades); Grade ≥3: 6% [3] | Qualified as a DLT in one patient. |
| Decreased Appetite | Common (All Grades) [3] | - |
Other notable Grade ≥3 AEs included colitis, pneumonitis, and acute renal failure [3]. The maximum tolerated dose (MTD) was identified as 4 mg when combined with HER2-directed therapies [7], and 6 mg was a dose used in other combination studies [5].
Despite demonstrating proof-of-concept that targeting PIK3CA-mutant cancers is a viable strategy, the development of this compound was discontinued by the sponsor (Genentech/Roche). The decision was attributed to the drug's modest clinical benefit and limited tolerability profile, which posed a challenge in achieving a favorable therapeutic index [9].
Taselisib (GDC-0032) is an orally bioavailable class I PI3K inhibitor characterized by its unique beta-sparing isoform selectivity. This small molecule inhibitor demonstrates equipotent inhibition of p110α, p110γ, and p110δ isoforms while exhibiting approximately 30-fold lower potency against the p110β isoform, a pharmacological profile designed to optimize therapeutic efficacy while minimizing metabolic toxicities commonly associated with broader PI3K inhibition [1]. Unlike earlier pan-PI3K inhibitors, this compound exhibits a dual mechanism of action, both blocking PI3K signaling pathway activation and specifically inducing degradation of mutant p110α protein levels, potentially enhancing its therapeutic window in genetically defined cancers [1].
The development of this compound represented a rational drug design strategy targeting the high prevalence of PIK3CA mutations across diverse human malignancies. PIK3CA, which encodes the p110α catalytic subunit of PI3K, is among the most frequently mutated oncogenes in human cancers, with particular prevalence in breast, endometrial, cervical, and head and neck carcinomas [2] [3]. These mutations, which cluster predominantly in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive PI3K pathway activation and promote oncogenesis through enhanced cell proliferation, survival, and metabolic reprogramming [2] [3]. Despite demonstrating clinical activity in certain settings, this compound's development was ultimately discontinued due to a narrow therapeutic index and modest efficacy benefits that failed to outweigh its toxicity profile in broader cancer populations [2] [4] [1].
Systematic clinical investigation of this compound encompassed multiple phase I-III trials across various solid tumor types. The drug's development program aimed to validate the hypothesis that PIK3CA mutational status could serve as a predictive biomarker for response to this isoform-selective inhibitor. The following table summarizes key efficacy outcomes from major this compound clinical trials:
Table 1: Clinical Efficacy of this compound Across Major Trials
| Trial (Phase) | Patient Population | Treatment Regimen | Overall Response Rate (%) | Median PFS (months) | Key Findings |
|---|---|---|---|---|---|
| Basket Trial (I) [2] | N=166 PIK3CA-mutant solid tumors | This compound monotherapy (4mg or 6mg daily) | 9% (confirmed) | Not reported | Activity varied by tumor type; highest response in HNSCC (15.4%) and cervical cancer (10%); helical domain mutations more responsive |
| NCI-MATCH (II) [4] | N=61 PIK3CA-mutant solid tumors (excluding breast, squamous lung) | This compound monotherapy (4mg daily) | 0% | 3.1 | No objective responses; 6-month PFS 19.9%; limited monotherapy activity in heterogeneous tumors |
| SANDPIPER (III) [1] | N=516 ER+/HER2-, PIK3CA-mutant MBC | This compound + Fulvestrant vs Placebo + Fulvestrant | 28% vs 11.9% | 7.4 vs 5.4 (HR 0.70) | Modest PFS improvement with significant toxicity; 17% discontinuation rate due to AEs |
Differential response patterns emerged across tumor histologies and mutation types in this compound clinical trials. In the phase I basket study, the highest response rates were observed in head and neck squamous cell carcinoma (15.4%) and cervical cancer (10%), suggesting potential histologic context dependencies in drug sensitivity [2]. Interestingly, tumors harboring helical domain mutations (E542K, E545K) appeared to demonstrate enhanced sensitivity compared to those with kinase domain mutations, though this observation requires validation in larger datasets [2]. The confirmed response rate of 9% across the entire basket trial population, while modest, provided proof-of-concept for the activity of isoform-selective PI3K inhibition in molecularly defined populations [2].
The disappointing results from the NCI-MATCH trial, which showed no objective responses among 61 heavily pretreated patients with various PIK3CA-mutant solid tumors, underscored the complexity of PI3K biology and the limitations of PIK3CA mutation as a standalone predictive biomarker [4]. The 6-month progression-free survival rate of 19.9% and median overall survival of 7.2 months in this trial highlighted the aggressive nature of these advanced malignancies and the insufficient monotherapy activity of this compound in this unselected population [4]. These results suggest that co-mutational patterns and histological context significantly influence therapeutic response to PI3K inhibition, necessitating more sophisticated patient selection strategies.
Multiple resistance mechanisms to this compound have been identified through genomic analyses of baseline and progression samples from clinical trials. Pre-existing and acquired genomic alterations significantly influence treatment outcomes and represent major barriers to effective PI3K inhibition. The following table summarizes key resistance mechanisms identified in this compound-treated patients:
Table 2: Genomic Alterations Associated with this compound Resistance
| Resistance Category | Genomic Alterations | Biological Consequences | Clinical Evidence |
|---|---|---|---|
| Baseline/Primary Resistance | TP53 mutations, PTEN loss | Reduced apoptosis, pathway reactivation | Associated with poorer outcomes in basket trial [2] |
| Acquired Resistance | PTEN mutations, STK11 loss, PIK3R1 mutations | Bypass signaling, pathway reactivation | Emerged at progression in clinical specimens [2] |
| Concurrent Alterations | KRAS mutations | Activation of parallel signaling pathways | Exclusion criterion in NCI-MATCH due to known resistance [4] |
| Isoform Dependency | p110β activation | Compensation for inhibited p110α | Theoretical concern given β-sparing profile [1] |
This compound's narrow therapeutic index represents a significant clinical limitation that ultimately contributed to its discontinued development. In the phase III SANDPIPER trial, grade 3/4 adverse events occurred in 50% of patients receiving this compound plus fulvestrant compared to only 16% in the placebo group, with particularly high rates of gastrointestinal toxicity (81.7%), hyperglycemia, and cutaneous reactions [1]. These toxicities necessitated dose reductions in 37% of patients and led to treatment discontinuation in 17%, severely limiting the drug's practical utility in the clinic [1].
The modest efficacy benefits of this compound failed to justify its substantial toxicity profile. Despite demonstrating a statistically significant improvement in progression-free survival in the SANDPIPER trial (7.4 vs. 5.4 months; HR 0.70), the absolute clinical benefit was considered insufficient to warrant further development, particularly given the availability of alternative PI3K inhibitors with potentially superior therapeutic indices [1]. This underscores the fundamental challenge in oncology drug development: balancing efficacy with tolerability, especially in the context of chronic therapy for advanced malignancies.
Comprehensive in vitro assessment of this compound activity employs standardized viability assays in genetically characterized cancer cell lines. The protocol below, adapted from investigations in uterine serous carcinoma models, details methodology for evaluating this compound sensitivity [5]:
Cell Line Characterization: Prior to drug testing, comprehensively genotype all cell lines for PIK3CA mutations (via PCR and DNA sequencing of exons 9 and 20), HER2/neu amplification status (via FISH), and other relevant alterations (e.g., PTEN, KRAS) to establish correlation between genetic profile and drug response [5].
Viability Assay Setup: Plate established cell lines in six-well tissue culture plates at appropriate density. After 24 hours of acclimation, treat with This compound concentration series (typically 0.05, 0.1, 0.5, 1.0, and 2.0 μM) with fresh drug solutions prepared immediately before use from 10 mM DMSO stock. Include vehicle-only controls for normalization [5].
Response Quantification: After 72 hours of drug exposure, harvest cells and quantify viability using propidium iodide exclusion flow cytometry. Calculate percentage viability relative to vehicle-treated controls. Perform minimum of three independent experiments per cell line. Derive IC50 values using non-linear regression analysis of dose-response curves [5].
Downstream Pathway Assessment: Parallel cultures treated with identical this compound concentrations can be analyzed for phospho-S6 modulation via flow cytometry to confirm target engagement and assess effects on downstream signaling nodes [5].
Mechanistic evaluation of this compound's effects on cell proliferation can be assessed through detailed cell cycle analysis using the following methodology [5]:
Drug Treatment and Fixation: Seed cancer cell lines in six-well plates and allow 24 hours for attachment. Treat with this compound at concentrations spanning the IC50 (e.g., 50 nM, 100 nM, 500 nM) for 24 hours. Harvest both treated and control cells, then permeabilize with ice-cold 70% ethanol and fix for 30 minutes at 4°C [5].
DNA Staining: Pellet fixed cells by centrifugation (2000 rpm for 5 minutes) and resuspend in PBS. After repeated centrifugation, incubate with ribonuclease (100 μg/mL, DNase-free) for 5 minutes at room temperature to remove RNA. Stain DNA with propidium iodide (50 μg/mL in PBS) to enable cell cycle phase discrimination [5].
Flow Cytometric Analysis: Acquire stained cells using a flow cytometer with appropriate configuration for propidium iodide detection (e.g., FACSCalibur with 488 nm excitation). Analyze minimum 10,000 events per sample using specialized software (e.g., FlowJo). Quantify percentage distribution of cells in G0/G1, S, and G2/M phases using appropriate computational algorithms [5].
Preclinical therapeutic efficacy of this compound can be evaluated in murine models using the following established methodology [5]:
Xenograft Establishment: Subcutaneously implant immunocompromised mice (e.g., NOD/SCID) with cancer cells harboring relevant genetic alterations (e.g., PIK3CA mutations and/or HER2/neu amplification). Allow tumors to establish until reaching predetermined volume (typically 100-200 mm³) before randomization into treatment groups [5].
Drug Administration and Monitoring: Administer this compound or vehicle control via oral gavage at optimized dosage and schedule (e.g., daily dosing based on prior pharmacokinetic studies). Monitor tumor dimensions regularly using caliper measurements, calculating volume using standard formula (length × width² × 0.5). Continue treatment for study duration or until predetermined ethical endpoints [5].
Outcome Assessment: Compare tumor growth kinetics between treatment groups using appropriate statistical tests. Additionally, monitor survival outcomes as a secondary endpoint. Upon study completion, harvest tumors for subsequent molecular analyses (e.g., immunohistochemistry for phospho-S6, cleaved caspase-3) to confirm target modulation and biological effects [5].
This compound exerts its antitumor effects through selective inhibition of the Class I PI3K signaling cascade, particularly in tumors harboring activating PIK3CA mutations. The following diagram illustrates the core PI3K/AKT/mTOR pathway and this compound's mechanism of action within this signaling network:
Diagram 1: this compound mechanism of action within the PI3K/AKT/mTOR pathway
The PI3K/AKT/mTOR pathway represents a crucial intracellular signaling network that regulates fundamental cellular processes including proliferation, survival, metabolism, and growth [3] [6]. In normal physiology, pathway activation begins when extracellular signals such as growth factors or cytokines activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to recruitment and activation of Class I PI3K complexes at the plasma membrane [3]. These heterodimeric complexes consist of a p85 regulatory subunit and a p110 catalytic subunit, with this compound specifically targeting the p110α isoform encoded by PIK3CA [3] [1].
Oncogenic PIK3CA mutations, which predominantly cluster in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive pathway activation through mechanisms that include disruption of inhibitory interactions between p110α and p85 subunits or enhanced membrane localization [3]. This compound demonstrates preferential activity against these mutant forms of p110α, with biochemical studies showing approximately 2- to 3-fold greater potency against mutant versus wild-type p110α [4]. This mutant-selective inhibition represents a key therapeutic advantage, potentially sparing normal tissues that depend on wild-type PI3K signaling.
Upon PI3K activation, the lipid second messenger PIP3 is generated through phosphorylation of PIP2, leading to recruitment and activation of AKT and its downstream effectors including mTORC1 [3] [6]. This signaling cascade ultimately promotes tumorigenesis through enhanced protein synthesis, cell cycle progression, and metabolic reprogramming. The pathway is negatively regulated by PTEN, which dephosphorylates PIP3 back to PIP2 [3]. This compound's inhibition of mutant p110α disrupts this oncogenic signaling cascade, leading to G0/G1 cell cycle arrest and reduced phosphorylation of downstream markers such as S6 in sensitive models [5].
This compound represents an important milestone in the evolution of mutant-selective PI3K inhibitors, providing valuable insights into both the promise and challenges of targeting the PI3K pathway in oncology. While its clinical development has been discontinued, the compound generated substantial preclinical and clinical knowledge regarding isoform-selective PI3K inhibition, biomarker strategies, and resistance mechanisms. The limited monotherapy efficacy observed across heterogeneous PIK3CA-mutant tumors underscores the complexity of PI3K pathway biology and suggests that PIK3CA mutation status alone is an insufficient predictor of therapeutic response [2] [4].
Future directions for targeting PI3K-driven cancers should focus on rational combination strategies that address the inevitable resistance mechanisms to PI3K inhibition. Promising approaches include vertical pathway inhibition targeting both PI3K and downstream effectors such as mTORC1, though this must be balanced against potential additive toxicities [6]. Additionally, horizontal combination strategies cotargeting parallel signaling pathways such as HER2 in amplified cancers or CDK4/6 in hormone receptor-positive breast cancer may enhance therapeutic efficacy [5] [1]. The development of predictive biomarker platforms that integrate PIK3CA mutation status with other genomic features (e.g., PTEN expression, KRAS status) and functional signaling readouts will be essential for optimal patient selection in future clinical efforts targeting this crucial oncogenic pathway.
For comprehensive technical details on specific studies cited in this guide, researchers are directed to the following primary resources:
Taselisib (GDC-0032) is a potent, small-molecule ATP-competitive inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its "beta-sparing" profile stems from unique isoform selectivity.
This selective profile is crucial because p110β inhibition is linked to dysregulation of insulin signaling and hyperglycemia. By sparing p110β, this compound aims to mitigate these metabolic toxicities while maintaining efficacy in PIK3CA-mutant cancers [1] [2].
The diagram below illustrates the PI3K-AKT signaling pathway and the specific node inhibited by this compound.
This compound inhibits PI3K, blocking PIP3 production and downstream oncogenic signaling [3] [4].
This compound demonstrated potent antiproliferative activity in cancer models, particularly those with PIK3CA mutations or amplification. In a study of 26 head and neck squamous cell carcinoma (HNSCC) cell lines, this compound potently inhibited PI3K signaling and displayed greater efficacy in lines with PIK3CA mutations. Cell lines with PTEN alterations were relatively resistant [5].
Pretreatment with this compound radiosensitized PIK3CA-mutant HNSCC cells, enhanced radiation-induced apoptosis, impaired DNA damage repair, and prolonged G2-M arrest following irradiation. Combined this compound and radiation was more effective than either treatment alone in subcutaneous xenograft models [5].
The table below summarizes key efficacy results from clinical trials of this compound across different cancer types and combination regimens.
| Cancer Type | Study Phase | Combination Therapies | Key Efficacy Findings | References |
|---|
| HER2+ Metastatic Breast Cancer | Phase Ib (n=68) | T-DM1; Trastuzumab + Pertuzumab (TP); TP + Fulvestrant | Cohort A (T-DM1): Median PFS 6.3 months (10.4 months in prior T-DM1 users). Cohort E (TP+Fulvestrant): Median PFS 10.6 months. | [1] | | HR+ Metastatic Breast Cancer | Phase III (SANDPIPER) | Fulvestrant | Statistically significant prolongation of PFS vs fulvestrant alone. Development discontinued due to toxicity profile. | [1] | | HR+ Metastatic Breast Cancer | Phase Ib (POSEIDON, n=30) | Tamoxifen | Objective responses in 6/25 patients with measurable disease. Generally well-tolerated. | [2] | | Androgen Receptor+ Triple-Negative Breast Cancer | Phase Ib/II | Enzalutamide | Clinical trial completed; results not yet fully published. | [6] |
This protocol outlines methodology for assessing this compound's direct anti-proliferative effects and ability to enhance radiation sensitivity [5].
This protocol describes liquid biopsy methods for monitoring molecular response and resistance [1].
Treatment with this compound was associated with significant, class-based toxicities. From a phase Ib study in HER2+ breast cancer (n=68), data showed [1]:
In contrast, a different study combining this compound with tamoxifen reported the regimen was "generally well tolerated," suggesting toxicity may be regimen-dependent [2].
The development of this compound highlights the pursuit of PI3K inhibitors with improved therapeutic indices. Research indicates that PIK3CA mutations confer sensitivity to this compound, while PTEN alterations may be a resistance mechanism [5] [4].
Newer-generation PI3K inhibitors like inavolisib build upon this concept. Inavolisib also degrades the mutant p110α protein, a mechanism known as targeted protein degradation. The INAVO120 phase III trial showed significant improvement in overall survival with an inavolisib-based triplet therapy, demonstrating a more favorable efficacy-toxicity profile [7] [8].
This compound (GDC-0032) is an oral, selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its key characteristics are [1]:
The diagram below illustrates the targeted signaling pathway and this compound's proposed mechanism.
This compound selectively inhibits mutant PI3K to block tumor growth signals.
A Phase Ib dose-escalation trial (NCT02390427) investigated this compound combined with anti-HER2 therapies in 68 patients with advanced HER2-positive breast cancer [3] [4]. The primary goal was to determine the Maximum Tolerated Dose (MTD) and assess safety.
Key Efficacy Results The table below summarizes the progression-free survival (PFS) for different treatment cohorts at the Maximum Tolerated Dose.
| Cohort / Treatment Combination | Median PFS (Months) | Key Observation |
|---|---|---|
| A: this compound + T-DM1 | 6.3 [4] | In patients with prior T-DM1 use, median PFS was 10.4 months [3] [4]. |
| C: this compound + Trastuzumab + Pertuzumab | 1.7 [4] | |
| E: this compound + Trastuzumab + Pertuzumab + Fulvestrant | 10.6 [3] [4] | Cohort for HR-positive patients [4]. |
Safety and Tolerability
A foundational study evaluated this compound's efficacy against nine primary uterine serous carcinoma (USC) cell lines. The experimental methodology and key findings are summarized below [2].
Key Experimental Protocols
Key Preclinical Findings
| Trial Aspect | Description |
|---|---|
| Primary Endpoint | Investigator-assessed Progression-Free Survival (INV-PFS) in patients with PIK3CA-mutant tumors [1] |
| Key Eligibility | Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer; Disease recurrence/progression during or after aromatase inhibitor therapy [1] |
| Treatment Regimen | Experimental: Taselisib (4 mg oral, daily) + Fulvestrant (500 mg IM) [1] Control: Placebo + Fulvestrant [1] | | Randomization & Stratification | 2:1 (this compound+Fulvestrant : Placebo+Fulvestrant); Stratified by visceral disease, endocrine sensitivity, and geographic region [1] |
| Outcome Measure | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median INV-PFS (Primary Endpoint) | 7.4 months (95% CI, 7.26-9.07) [1] | 5.4 months (95% CI, 3.68-7.29) [1] | HR 0.70 (95% CI, 0.56-0.89); P = 0.0037 [1] |
| Objective Response Rate (ORR) | 28% [2] | 11.9% [2] | P = 0.0002 [2] |
| Clinical Benefit Rate (CBR) | 51.5% [2] | 37.3% [2] | Information not provided |
| Blinded Independent Central Review PFS | Information not provided | Information not provided | HR 0.66 [1] |
Subsequent analysis of the SANDPIPER trial explored the impact of multiple PIK3CA mutations detected in circulating tumor DNA (ctDNA) [3]. This research found that the clonality of these mutations is a key determinant of treatment response.
Patients whose baseline ctDNA harbored clonal multiple PIK3CA mutations showed greater reliance on the PI3K pathway, with fewer co-alterations in other pathways. These patients derived significantly more benefit from this compound + fulvestrant, exhibiting a higher response rate and longer progression-free survival compared to those with subclonal multiple mutations or single mutations [3].
The efficacy of this compound came with a significant toxicity burden, which was a major factor in the assessment of its clinical utility.
| Safety Parameter | This compound + Fulvestrant | Placebo + Fulvestrant |
|---|---|---|
| Serious Adverse Events (SAEs) | 32.0% [1] | 8.9% [1] |
| Grade ≥3 Adverse Events | 49.5% [2] | 16.4% [2] |
| Discontinuations due to AEs | 16.8% [1] | 2.3% [1] |
| Dose Reductions due to AEs | 36.5% [1] | 2.3% [1] |
| Most Common AEs | Diarrhea (60.1%), Hyperglycemia (40.4%) [2] | Diarrhea (19.7%), Hyperglycemia (9.4%) [2] |
The SANDPIPER trial proved that inhibiting the PI3K pathway with this compound in a biomarker-selected population was biologically effective. The 30% reduction in the risk of progression or death and more than doubling of the objective response rate confirmed the PI3K pathway as a bona fide therapeutic target [4] [2].
However, the investigators concluded that the combination had no clinical utility due to the convergence of two factors [1]:
This outcome underscored the need for more selective PI3Kα inhibitors to improve the therapeutic index, a direction that later proved successful with the development and approval of alpelisib [3] [2].
Taselisib (GDC-0032) is an oral, selective small-molecule inhibitor of Class I PI3K, with a distinct profile favoring mutant forms of the p110α isoform [1] [2] [3].
The table below summarizes the core biological and clinical characteristics of this compound:
| Feature | Technical Details |
|---|---|
| Molecular Target | Class I PI3K (PI3K p110α, p110γ, p110δ isoforms); preferential for mutant p110α [1] [2] [3]. |
| Primary Mechanism | Potent ATP-competitive inhibitor of PI3K; disrupts PI3K/AKT/mTOR signaling, leading to inhibition of tumor cell proliferation and survival [1]. |
| Key Biomarkers | PIK3CA mutations (especially in helical domain), HER2/neu amplification [1] [4] [3]. |
| Clinical Status | Development discontinued due to modest clinical benefit and limited tolerability despite some efficacy [4]. |
| Noted Challenge | Significant toxicities, including grade ≥3 adverse events (diarrhea, fatigue, oral mucositis) which limited its clinical utility [1] [4]. |
The anti-tumor efficacy of this compound has been validated through both in vitro and in vivo models.
Clinical data reveals both the potential and the challenges of this compound.
The following diagram illustrates this compound's mechanism within the PI3K/AKT/mTOR pathway, based on described biological effects [1] [3]:
This compound inhibits the PI3K complex, blocking oncogenic signals that drive tumor growth.
While the search results lack explicit structural data for this compound, here are suggestions for further investigation:
The following table summarizes the core findings from key preclinical in vivo studies involving Taselisib.
| Cancer Type | Model Description / Genetic Features | Treatment Regimen | Experimental Outcomes | Source Study |
|---|
| Uterine Serous Carcinoma (USC) | Mouse xenograft from a primary USC cell line (USPC-ARK-20); harbors PIK3CA mutation (1047/1068) and HER2/neu amplification [1] [2]. | this compound administered at 3 mg/kg orally, once daily [1] [2]. | • Significant tumor growth reduction (P=0.007). • Markedly longer survival of treated mice vs. control (P<0.0001) [1] [2]. | Gynecologic Oncology, 2014 | | Breast Cancer | Representative PIK3CA-mutant tumor xenografts (exact model not specified) [3]. | Low, pharmacodynamic-active doses were tested [3]. | • Suppressed tumor growth in PIK3CA-mutant models. • Showed enhanced potency compared to pan-PI3K inhibitors [3]. | Genentech, Cancer Discovery, 2017 |
For the pivotal USC study, the methodology was as follows [1] [2]:
This compound (GDC-0032) is a potent, oral, selective class I PI3K inhibitor. Its preclinical advantage is attributed to a dual mechanism [4] [5]:
The diagram below illustrates how this compound targets this pathway.
Taselisib (GDC-0032, RO5537381) is a potent, β-isoform-sparing phosphoinositide 3-kinase (PI3K) inhibitor that selectively targets mutant forms of the PI3Kα isoform, making it a promising therapeutic agent for cancers harboring PI3KCA mutations and HER2/neu amplifications [1] [2]. Robust bioanalytical methods are essential to support its pharmacokinetic (PK) profiling in clinical trials. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, developed in accordance with FDA and EMA bioanalytical method validation guidelines [3] [4].
The LC-MS/MS system comprised an HPLC system coupled with a tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) interface operating in positive ionization mode [3].
2.2.1. Liquid Chromatography
2.2.2. Mass Spectrometry
This protocol uses SPE for clean-up and concentration [3].
Table 1: Calibration Standards and Quality Control Samples
| Sample Type | Concentration Levels (ng/mL) | Purpose |
|---|---|---|
| Calibration Standards | 0.400, 1.00, 5.00, 20.0, 100, 200, 400 | To establish the calibration curve |
| LLOQ | 0.400 | Lower Limit of Quantification |
| LQC (Low QC) | 1.20 | Near the lower end of the curve |
| MQC (Medium QC) | 60.0 | Middle of the curve |
| HQC (High QC) | 300 | Near the upper end of the curve |
The method was validated as per regulatory guidelines [3] [4]. Key results are summarized below.
Table 2: Method Validation Summary for this compound in Human Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.400 - 400 ng/mL | r² > 0.99 |
| LLOQ | 0.400 ng/mL | Accuracy & Precision ±20% |
| Within-Run Precision (%RSD) | 1.3 - 5.6% | ≤15% for QCs; ≤20% for LLOQ |
| Between-Run Precision (%RSD) | 2.0 - 4.5% | ≤15% for QCs; ≤20% for LLOQ |
| Within-Run Accuracy | 94.7 - 100.3% | 85-115% for QCs; 80-120% for LLOQ |
| Between-Run Accuracy | 96.0 - 99.0% | 85-115% for QCs; 80-120% for LLOQ |
| Extraction Recovery | 83.8 - 92.9% | Consistent and high |
| Matrix Effect | Minimized by stable-labeled IS | IS normalizes ionization suppression/enhancement |
| Stability in Plasma (-20°C & -70°C) | 977 days | Long-term stability established |
| Stability in Extract (2-8°C) | 96 hours | Post-preparative stability established |
This validated method was successfully applied to analyze samples from a Phase I/II clinical trial [3] [2].
The long half-life supports once-daily dosing and is consistent with the half-life observed in preclinical models [3] [2].
The following diagram illustrates the complete workflow for the analysis of this compound in human plasma, from sample collection to data acquisition for pharmacokinetic analysis.
Understanding the drug's pharmacology provides context for its monitoring.
The diagram below illustrates the role of this compound in inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Taselisib (GDC-0032) is a potent and selective β-sparing phosphoinositide 3-kinase (PI3K) inhibitor that demonstrates enhanced selectivity for mutant PI3Kα isoforms compared to wild-type PI3Kα in preclinical models. This targeted therapeutic agent has been investigated in Phase II/III clinical trials for patients with advanced or metastatic hormone receptor-positive breast cancer and non-small cell lung cancer, where PIK3CA gene mutations frequently occur, making it a promising candidate for precision oncology approaches. The bioanalytical method for quantifying this compound in biological matrices is essential for supporting pharmacokinetic studies in clinical trials, enabling the establishment of exposure-response relationships and guiding dose optimization strategies [1].
The development and validation of bioanalytical methods for small molecule drugs like this compound must adhere to current regulatory standards to ensure the reliability, reproducibility, and accuracy of generated data. According to recent regulatory updates, the ICH M10 guideline on Bioanalytical Method Validation and Study Sample Analysis (November 2022) has become the primary harmonized guidance for regulatory submissions, replacing the previous FDA BMV 2018 Guidance. This transition emphasizes the importance of international harmonization while maintaining rigorous standards for method validation parameters including accuracy, precision, selectivity, and stability assessment. For novel chemical entities like this compound, full validation is required as described in regulatory documents, with demonstration of method robustness across the anticipated concentration range in study samples [2] [3].
Table 1: Key Regulatory Guidance Documents for Bioanalytical Method Validation
| Guidance Document | Issue Date | Key Focus Areas | Applicability to this compound |
|---|---|---|---|
| ICH M10: Bioanalytical Method Validation and Study Sample Analysis | November 2022 | Harmonized recommendations for chromatographic and ligand-binding assays | Primary guidance for this compound method validation |
| FDA BMV 2018 Guidance | 2018 | Bioanalytical method validation requirements | Replaced by ICH M10 for drug concentration assays |
| FDA Biomarker Guidance 2025 | January 2025 | Validation approaches for biomarker assays | Not directly applicable to this compound quantification |
The chromatographic separation of this compound was achieved using a pentafluorophenyl-based stationary phase, which provides an orthogonal separation mechanism compared to traditional reversed-phase columns through its polar retention properties and unique aromatic selectivity. The method employed a binary gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient program was optimized as follows: initial conditions of 20% B were increased to 90% B over 2.5 minutes, held for 0.5 minutes, then returned to initial conditions for re-equilibration. The flow rate was maintained at 0.8 mL/min with a total run time of 4.5 minutes, allowing for adequate separation while supporting high-throughput analysis. Under these conditions, this compound and the internal standard this compound-d6 exhibited a retention time of approximately 1.3 minutes, providing symmetric peak shapes and efficient elution [1].
Mass spectrometric detection was performed using a triple quadrupole instrument operating in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selective detection of this compound in complex biological matrices. The ionization source parameters were optimized as follows: ion spray voltage of 4500 V, source temperature of 500°C, nebulizer gas (GS1) and turbo gas (GS2) pressures of 50 and 60 psi, respectively, and curtain gas pressure of 30 psi. The MRM transitions monitored were m/z 493.2→355.2 for this compound and m/z 499.2→361.2 for the internal standard this compound-d6, with these specific product ions selected based on fragmentation patterns observed during method development. The declustering potential and collision energy were optimized at 100 V and 45 eV, respectively, for both this compound and the internal standard to maximize detection sensitivity while maintaining signal stability [1].
Figure 1: LC-MS/MS Workflow for this compound Quantification in Human Plasma
The sample preparation process employs solid-phase extraction (SPE) using Oasis HLB cartridges or 96-well plates to ensure efficient cleanup and concentration of this compound from human plasma matrix. The procedure begins with aliquot transfer of 50 μL of human plasma (K2EDTA) into appropriately labeled tubes or plate wells. Then, 25 μL of the internal standard working solution (this compound-d6 prepared in methanol:water, 50:50, v/v) is added to each sample, followed by brief vortex mixing to ensure homogeneous distribution. Subsequently, 200 μL of 1% formic acid in water is added to each sample to acidify the solution, which improves compound retention on the SPE sorbent by promoting ionization and interaction with the stationary phase [1].
The extraction process proceeds as follows: the preconditioned Oasis HLB SPE cartridges (preconditioned with 1 mL methanol followed by 1 mL water) are loaded with the acidified plasma samples. After sample loading, the cartridges are washed with 1 mL of 5% methanol in water to remove polar interfering components while retaining this compound and the internal standard. The analytes are then eluted with 1 mL of methanol into clean collection tubes. The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C to prevent analyte degradation or volatility. The dried residues are reconstituted with 200 μL of methanol:water (50:50, v/v) with thorough vortex mixing to ensure complete dissolution prior to LC-MS/MS analysis [1].
Method selectivity was demonstrated by analyzing at least six different lots of human plasma, including hemolyzed and lipemic samples, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The calibration curve exhibited consistent linearity over the concentration range of 0.400 to 400 ng/mL, with correlation coefficients (r) exceeding 0.997, indicating a strong relationship between concentration and detector response. The lower limit of quantification (LLOQ) was established at 0.400 ng/mL, with accuracy and precision values within ±20%, demonstrating adequate sensitivity for monitoring this compound concentrations in clinical samples. The upper limit of quantification (ULOQ) of 400 ng/mL adequately covered expected concentrations in clinical samples without requiring dilution, though a dilution QC was included to validate the ability to accurately measure samples above the ULOQ when necessary [1].
The intra-assay accuracy and precision were evaluated by analyzing six replicates at four QC levels (LLOQ, low, medium, and high) in a single analytical run, while inter-assay performance was assessed over three separate runs. The results demonstrated that the method provides reliable and reproducible quantification of this compound across the validated concentration range, meeting all regulatory acceptance criteria for bioanalytical methods [1].
Table 2: Accuracy and Precision Data for this compound in Human Plasma
| QC Level | Nominal Concentration (ng/mL) | Intra-assay Accuracy (% Bias) | Intra-assay Precision (% CV) | Inter-assay Accuracy (% Bias) | Inter-assay Precision (% CV) |
|---|---|---|---|---|---|
| LLOQ | 0.400 | +4.5 | 5.2 | +5.8 | 6.4 |
| Low | 1.20 | -2.3 | 4.1 | -3.1 | 5.2 |
| Medium | 60.0 | +3.7 | 3.5 | +2.9 | 4.3 |
| High | 300 | -1.9 | 2.8 | -2.4 | 3.6 |
The absolute recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of neat solutions prepared in reconstitution solution at equivalent concentrations. The recovery was consistent across low, medium, and high QC levels with values of 88.5%, 90.2%, and 89.7%, respectively, demonstrating efficient and reproducible extraction efficiency. The internal standard recovery showed similar consistency, with minimal variation observed across different lots of plasma. Matrix effects were evaluated by comparing the peak areas of this compound and internal standard spiked into extracted blank plasma from six different donors with those in neat solution. The matrix factor (MF) ranged from 0.95 to 1.05 with CV values less than 5%, indicating minimal ion suppression or enhancement effects and confirming the effectiveness of the SPE cleanup procedure in removing potential matrix interferents [1].
Stability evaluations were conducted under conditions mimicking sample handling, processing, and storage scenarios encountered during clinical sample analysis. This compound demonstrated adequate stability in human plasma through three freeze-thaw cycles at both low and high QC concentrations, with mean concentration values within ±10% of nominal concentrations. Bench-top stability was established for at least 24 hours at room temperature, covering typical processing periods. Processed sample stability in the autosampler at 4°C was demonstrated for 48 hours, ensuring no significant degradation during analysis batches. Long-term storage stability was evaluated at -70°C for 6 months, with results confirming no substantial degradation when properly stored [1].
Table 3: Stability Profile of this compound in Human Plasma
| Stability Condition | Duration | Low QC (% Nominal) | High QC (% Nominal) |
|---|---|---|---|
| Bench-top, Room Temperature | 24 hours | 98.5% | 101.2% |
| Processed Sample, 4°C | 48 hours | 97.8% | 102.5% |
| Freeze-Thaw (3 cycles) | -70°C/RT | 96.4% | 103.1% |
| Long-term, -70°C | 6 months | 95.7% | 98.8% |
The validated method has been successfully applied to clinical samples from a Phase I/II, non-randomized, open-label study (PMT4979g) in patients with locally advanced or metastatic solid tumors or non-Hodgkin's lymphoma. The method demonstrated robust performance in quantifying this compound concentrations in patient plasma samples following administration of a single 8-mg capsule dose. The calibration range of 0.400-400 ng/mL adequately captured the pharmacokinetic profile of this compound, allowing for accurate characterization of C~max~, T~max~, AUC, and elimination half-life parameters. The incurred sample reanalysis (ISR) demonstrated excellent reproducibility, with more than 95% of repeated samples showing within 20% of the original concentration values, confirming the method's reliability for generating pharmacokinetic data in support of regulatory submissions [1].
Figure 2: Bioanalytical Method Validation and Application Workflow
The validated LC-MS/MS method for the quantification of this compound in human plasma using solid-phase extraction provides selective, sensitive, and robust performance meeting all regulatory requirements outlined in the ICH M10 guidance. The method demonstrates excellent linearity across the concentration range of 0.400-400 ng/mL, with appropriate accuracy and precision for supporting clinical pharmacokinetic studies. The successful application to patient samples from phase I/II clinical trials confirms the method's utility in generating reliable concentration data for this compound, enabling informed decisions during drug development. This validated protocol can be adopted as a template for bioanalytical method development for other kinase inhibitors with similar physicochemical properties, with appropriate modifications to address specific compound characteristics.
This section provides a comprehensive overview of the sample preparation method for taselisib, developed and validated in accordance with FDA guidance [1].
The table below summarizes the key parameters for the SPE procedure as described in the validated method.
Table 1: SPE Protocol Parameters for this compound Extraction
| Parameter | Specification |
|---|---|
| Sample Volume | Not explicitly stated in the available source [1]. |
| Extraction Method | Solid-Phase Extraction (SPE) [1]. |
| Specific Sorbent | Not specified in the available source [1]. |
| Conditioning | Not specified. |
| Loading | Not specified. |
| Washing | Not specified. |
| Elution | Not specified. |
| Drying & Reconstitution | Not specified. |
After SPE, the extracts were analyzed using the following conditions [1]:
The developed method was fully validated and met all regulatory acceptance criteria [1].
Table 2: Key Method Validation Data
| Validation Parameter | Performance |
|---|---|
| Calibration Range | 0.400 to 400 ng/mL [1]. |
| Accuracy | Met FDA guidance criteria [1]. |
| Precision | Met FDA guidance criteria [1]. |
| Selectivity | Achieved high selectivity [1]. |
| Stability | Stable under various tested storage conditions [1]. |
The following workflow diagram illustrates the overall sample preparation and analysis process for this compound.
The SPE-LC-MS/MS method was successfully applied to determine this compound concentrations in human plasma samples from a Phase I/II clinical trial (Study PMT4979g) in patients with locally advanced or metastatic solid tumors. The method demonstrated robust performance in analyzing incurred samples from patients who received a single 8-mg capsule dose of this compound [1].
The available literature confirms the use of a robust SPE method but omits specifics on sorbent chemistry and procedural details. For researchers developing their own methods, consider these points:
This compound (GDC-0032) represents a significant advancement in targeted cancer therapy as a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with selective preference for mutant PI3Kα isoforms. This selectivity profile distinguishes it from pan-PI3K inhibitors and potentially offers an improved therapeutic window by sparing wild-type PI3Kα inhibition. This compound has demonstrated promising clinical activity in multiple solid tumors, particularly those harboring PIK3CA mutations, which are frequently observed in hormone receptor-positive breast cancer (approximately 40% prevalence), squamous lung cancer, uterine serous carcinoma, and other malignancies. The compound's mechanism involves binding to the ATP-binding pocket of PI3K, leading to suppression of the PI3K/AKT/mTOR pathway—a critical signaling cascade regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer.
The advancement of this compound through clinical development necessitated robust bioanalytical methods to support pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and capability to analyze complex biological matrices. The development of a validated method for this compound quantification in human plasma was essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. Previous studies have established that this compound exhibits dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours, supporting once-daily dosing regimens in clinical trials. Furthermore, understanding the drug's exposure-response relationships required precise and accurate quantification across anticipated concentration ranges encountered in clinical practice.
The developed LC-MS/MS method for this compound represents a significant advancement in PI3K inhibitor bioanalysis, offering several key advantages over conventional approaches. The method employs a pentafluorophenyl (PFP) stationary phase which provides orthogonal separation mechanisms compared to traditional reversed-phase columns, resulting in enhanced selectivity for this compound and its internal standard (this compound-d6). This chromatographic system enables excellent retention and peak shape for this compound, which has a moderately hydrophobic profile with a calculated logP of approximately 2.3. The retention mechanism on PFP columns involves multiple interaction types including dipole-dipole interactions, π-π bonding, and ion-exchange properties, which collectively contribute to the superior separation efficiency observed for this compound.
The validation conducted according to FDA Bioanalytical Method Validation guidelines confirmed the method's reliability across the quantitative range of 0.400 to 400 ng/mL in human plasma, covering anticipated therapeutic concentrations. The method's exceptional selectivity is achieved through a combination of efficient solid-phase extraction (SPE) clean-up and the orthogonal separation properties of the PFP column. This dual approach effectively minimizes matrix effects that commonly plague bioanalytical methods, thereby ensuring accurate and reproducible quantification. The method's robustness has been demonstrated through successful application to clinical samples from phase I/II studies, supporting its utility throughout this compound's clinical development pathway. The specificity of the PFP column for this compound analysis is particularly valuable given the complex metabolic profile of the compound, which undergoes various biotransformations including oxidation, amide hydrolysis, and species-specific methylation pathways.
Table 1: Key Method Parameters for this compound Quantification
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| Analytical Technique | LC-MS/MS | Liquid chromatography with tandem mass spectrometry |
| Chromatographic Column | Pentafluorophenyl (PFP) | Varian Pursuit PFP column |
| Retention Time | This compound | 1.3 minutes |
| Linear Range | Quantification | 0.400 - 400 ng/mL |
| Sample Volume | Plasma | 50 μL |
| Extraction Method | Clean-up | Solid-phase extraction (SPE) |
| Internal Standard | Stable isotope | This compound-d6 |
This compound reference standard was synthesized at Genentech with a certified purity of 98.3%, while the internal standard This compound-d6 was synthesized at Selcia Ltd. with a chemical purity of 99.6% and total d6 isomer purity of 74.3% (with no detectable d1 or unlabelled d0 isomers). These certified reference materials ensure accurate quantification and method reliability. [1]
HPLC-grade acetonitrile and formic acid were obtained from Sigma-Aldrich Corp. (St. Louis, MO, USA), while Type 1 water was generated in-house at Covance (Madison, WI, USA) using appropriate purification systems. All solvents and additives were used as received without further purification. [1]
Human plasma containing K₂EDTA as an anticoagulant was sourced from Biochemed Services (Virginia, USA) for method development and validation activities. Clinical samples were collected in appropriate K₂EDTA-containing tubes and processed under controlled conditions to maintain sample integrity. [1]
The liquid chromatography system consisted of an appropriate HPLC system capable of delivering precise gradients at flow rates of 0.5 mL/min. The system was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [1]
Chromatographic separation was achieved using a Varian Pursuit PFP column which leverages the unique selectivity of the pentafluorophenyl stationary phase. The PFP ligand provides orthogonal separation mechanisms compared to traditional reversed-phase columns through its polar retention mechanisms and unique aromatic selectivity. [1] [2]
Solid-phase extraction (SPE) was performed using appropriate cartridges and a positive pressure extraction manifold to ensure consistent and reproducible sample clean-up across batches. The SPE method effectively removed interfering matrix components while maintaining high recovery of this compound and its internal standard. [1]
The sample preparation protocol begins with aliquotting 50 μL of human plasma (calibration standards, quality control samples, or study samples) into appropriately labeled tubes. Then, 25 μL of the internal standard working solution (this compound-d6) is added to each sample except for blank samples, which receive 25 μL of the reconstitution solution. The samples are vortex-mixed thoroughly for approximately 30 seconds to ensure complete integration of the internal standard. Subsequently, 200 μL of acetonitrile containing 0.1% formic acid is added to each sample to precipitate proteins. The samples are vortex-mixed vigorously for 1 minute and then centrifuged at 14,000 × g for 5 minutes to pellet the precipitated proteins.
The supernatant is quantitatively transferred to the SPE cartridges that have been pre-conditioned with 1 mL of methanol followed by 1 mL of water. The samples are loaded onto the cartridges under positive pressure, followed by a wash step with 1 mL of water. The cartridges are then dried under full vacuum for 5 minutes to remove residual water. Elution of the analytes is performed with 500 μL of acetonitrile containing 0.1% formic acid, collecting the eluate into clean polypropylene tubes. The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C, and the residue is reconstituted in 100 μL of the initial mobile phase composition (40% aqueous, 60% organic). The reconstituted samples are vortex-mixed for 30 seconds and centrifuged at 14,000 × g for 5 minutes before transfer to autosampler vials for LC-MS/MS analysis.
The chromatographic separation is performed using a Varian Pursuit PFP column (dimensions: 50 × 2.0 mm, 3 μm particle size) maintained at ambient temperature. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.5 mL/min with a gradient program as follows: initial condition of 40% B is held for 0.5 minutes, then linearly increased to 90% B over 1.5 minutes, held at 90% B for 0.5 minutes, then returned to 40% B in 0.1 minutes and re-equilibrated for 1.4 minutes, resulting in a total run time of 4.0 minutes. The injection volume is optimized at 10 μL, and the autosampler temperature is maintained at 4°C to ensure sample stability.
Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization source operated in positive ion mode. The key MS parameters include: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h, and cone gas flow 50 L/h. Detection is performed using multiple reaction monitoring (MRM) with the transitions m/z 487.1→401.1 for this compound and m/z 493.1→407.1 for the internal standard this compound-d6. The collision energy is optimized at 25 eV for both analytes, with a dwell time of 100 ms per transition. Data acquisition and processing are performed using appropriate software such as MassLynx or Analyst.
Diagram 1: Sample Preparation Workflow for this compound Analysis. The protocol involves solid-phase extraction clean-up followed by LC-MS/MS analysis using a PFP column.
The this compound LC-MS/MS method was comprehensively validated according to the FDA Guidance for Industry: Bioanalytical Method Validation, addressing all critical parameters required for regulatory acceptance. The method demonstrated excellent linearity across the concentration range of 0.400 to 400 ng/mL, with correlation coefficients (r²) exceeding 0.995 for all calibration curves. The lower limit of quantification (LLOQ) was established at 0.400 ng/mL with acceptable accuracy (±15%) and precision (≤15%), demonstrating adequate sensitivity for pharmacokinetic studies. The precision and accuracy assessments revealed intra-day and inter-day precision values within 5.2% relative standard deviation (RSD) and accuracy values ranging from 96.2% to 103.5% across four quality control levels (LLOQ, low, medium, and high), confirming the method's reliability.
The selectivity of the method was verified by analyzing blank plasma samples from six different sources, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The extraction efficiency consistently exceeded 85% for both this compound and this compound-d6, with minimal matrix effects (≤5.5%) observed in post-extraction spiked samples. Stability assessments under various conditions, including bench-top stability (24 hours at room temperature), processed sample stability (24 hours in autosampler at 4°C), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30 days), demonstrated that this compound remained stable under all tested conditions with deviations within ±12% of nominal concentrations. The method also successfully passed incurred sample reanalysis criteria, confirming its suitability for clinical sample analysis.
Table 2: Method Validation Summary for this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Results | Comments |
|---|---|---|---|
| Linearity Range | r² > 0.995 | 0.400 - 400 ng/mL | Eight-point calibration curve |
| LLOQ | Accuracy ±15%, Precision ≤15% | 0.400 ng/mL | S/N ratio > 20:1 |
| Precision (Intra-day) | RSD ≤15% | ≤5.2% RSD | Across QC levels (n=6) |
| Precision (Inter-day) | RSD ≤15% | ≤6.8% RSD | Across 3 runs (n=18) |
| Accuracy | 85-115% of nominal | 96.2-103.5% | Across QC levels |
| Extraction Recovery | Consistent and ≥70% | >85% | Minimal variability |
| Matrix Effect | RSD ≤15% | ≤5.5% RSD | No significant suppression/enhancement |
| Benchtop Stability | ±15% of nominal | Within ±12% | 24 hours at room temperature |
| Freeze-Thaw Stability | ±15% of nominal | Within ±10% | 3 cycles |
The PFP stationary phase provided exceptional chromatographic performance for this compound separation, attributable to its unique interaction mechanisms. Unlike traditional C18 columns that primarily rely on hydrophobic interactions, PFP columns employ multiple interaction mechanisms including dipole-dipole interactions, π-π interactions, and ion-exchange properties. The electronegative fluorine atoms on the PFP ligand create a strong dipole moment that facilitates interactions with polar functional groups, while the aromatic system enables π-π interactions with the triazole and other aromatic moieties in this compound's structure. Additionally, the partial negative charge on the fluorine atoms can engage in weak ion-exchange interactions, particularly with basic compounds.
This multi-mechanistic approach resulted in a retention time of 1.3 minutes for this compound with excellent peak symmetry (asymmetry factor <1.2) and sufficient retention despite the relatively low logP of approximately 2.3. The orthogonal selectivity of the PFP column compared to traditional C18 phases was particularly beneficial for resolving this compound from potentially interfering matrix components and metabolites, thereby enhancing method specificity. The robust retention and separation efficiency remained consistent throughout the method validation and subsequent clinical sample analysis, demonstrating the PFP column's reliability for this compound quantification in supporting clinical trials.
Diagram 2: PFP Column Separation Mechanisms. The pentafluorophenyl stationary phase provides multiple interaction mechanisms that contribute to enhanced selectivity for this compound.
The validated LC-MS/MS method has been successfully applied to support multiple clinical trials investigating this compound's pharmacokinetic profile and exposure-response relationships. In a Phase I/II non-randomized, open-label study (PMT4979g) involving patients with locally advanced or metastatic solid tumors or non-Hodgkin's lymphoma, the method reliably quantified this compound concentrations following administration of a single 8-mg capsule dose. The resulting pharmacokinetic data demonstrated dose-proportional exposure across the clinical dose range of 3-16 mg once daily, with a mean elimination half-life of approximately 40 hours supporting once-daily dosing. The method's sensitivity enabled comprehensive characterization of this compound's absorption and elimination phases, providing critical insights for dose selection in subsequent efficacy trials.
Further application of the method in Phase III studies, including the SANDPIPER trial investigating this compound in combination with fulvestrant for ER+, HER2- advanced breast cancer, provided valuable exposure-response data. The bioanalytical data revealed that this compound exhibits 57.4% absolute oral bioavailability in humans, with moderate absorption rate and feces as the major route of excretion (84.2% of dose recovered as parent drug). These findings, enabled by the robust bioanalytical method, contributed to understanding the drug's disposition characteristics and supported clinical development decisions. The method's performance remained consistent across thousands of clinical sample analyses, demonstrating its suitability for large-scale clinical trials.
The this compound concentration data generated using this method has facilitated important pharmacodynamic correlations and efficacy assessments. Clinical studies have demonstrated that this compound achieves robust PI3K pathway inhibition at doses ≥3 mg, as evidenced by reduced phosphorylation of downstream biomarkers including AKT, PRAS40, and S6 ribosomal protein in patient tumor samples. Importantly, the method has supported the correlation between this compound exposure and antitumor activity, with significantly higher response rates observed in patients with PIK3CA-mutant tumors (36% confirmed response rate) compared to those with wild-type PIK3CA (0% response rate). This differential activity highlights this compound's selective potency against mutant PI3Kα isoforms and validates the preclinical selectivity profile.
In the LORELEI phase 2 study investigating neoadjuvant letrozole with this compound or placebo in postmenopausal women with ER-positive, HER2-negative early breast cancer, the bioanalytical method supported therapeutic drug monitoring and confirmed that this compound significantly improved objective response rates (50% vs. 39.3% with placebo). The enhanced activity was particularly notable in patients with PIK3CA mutations (56.2% vs. 38% with placebo), demonstrating the method's utility in identifying patient populations most likely to benefit from this compound therapy. These clinical applications underscore the critical role of robust bioanalytical methods in translational oncology research and targeted therapy development.
Peak Shape Deterioration: If peak symmetry decreases (asymmetry factor >1.5) or retention time shifts occur, first examine the PFP column integrity by injecting system suitability standards. PFP columns can experience altered selectivity if the mobile phase pH exceeds 8.0, as high pH may damage the silica support. Always maintain mobile phase pH between 2.0 and 7.5. If column performance cannot be restored with cleaning (flushing with 20 column volumes of acetonitrile), replacement may be necessary. [1] [2]
Ion Suppression Effects: Although the SPE clean-up effectively minimizes matrix effects, occasional ion suppression can occur with specific patient plasma samples. To address this, ensure consistent sample preparation techniques and monitor internal standard response across samples. If suppression is observed, consider modifying the SPE wash conditions (increasing water volume or adding a weak organic wash) or slightly adjusting the chromatographic gradient to shift this compound retention away from the suppression region. [1]
Retention Time Instability: PFP columns exhibit unique retention mechanisms that can be more sensitive to mobile phase composition and temperature changes compared to C18 columns. Maintain consistent mobile phase preparation using freshly prepared buffers and organic modifiers. For improved retention time reproducibility, consider adding a column thermostat to maintain consistent temperature. If retention times continue to drift, the column may be approaching the end of its usable lifetime. [2]
Sensitivity Issues: If the method fails to achieve the LLOQ of 0.400 ng/mL, check the mass spectrometer calibration and source cleanliness. Reduced response for this compound and its internal standard may indicate the need for source cleaning or instrument maintenance. Additionally, verify the SPE extraction efficiency by comparing the response of extracted samples with post-extraction spiked samples. Recovery should consistently exceed 85% for both this compound and the internal standard. [1]
The validated LC-MS/MS method using a PFP stationary phase provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The method's performance characteristics, including a linear range of 0.400-400 ng/mL, precision within 6.8% RSD, and accuracy of 96.2-103.5%, fully comply with regulatory requirements for bioanalytical method validation. The application of a PFP column rather than traditional C18 phases exploits multiple interaction mechanisms that collectively enhance selectivity and retention for this compound, demonstrating the value of orthogonal separation chemistries in bioanalysis. The method has been successfully applied to support numerous clinical trials, generating reliable pharmacokinetic data that has informed this compound's clinical development program. This comprehensive protocol provides researchers with detailed instructions for implementing this compound quantification, supporting ongoing investigations into PI3K-targeted therapies for cancer treatment.
| Trial Identifier & Phase | Patient Population | Combination Therapies | Taselisib Dose (RP2D) | Key Efficacy Findings (Median PFS) | Common Grade ≥3 Adverse Events |
|---|
| NCT02390427 (Phase Ib) [1] [2] | Advanced HER2+ Breast Cancer | • T-DM1 • Trastuzumab + Pertuzumab • Trastuzumab + Pertuzumab + Fulvestrant | 4 mg once daily | • Cohort A (T-DM1): 6.3 months • Cohort C (TP): 1.7 months • Cohort E (TP+Fulv): 10.6 months | Diarrhea, fatigue, oral mucositis | | SANDPIPER / NCT02340221 (Phase III) [3] | ER+, HER2-, PIK3CA-mutant Advanced Breast Cancer | Fulvestrant | 4 mg once daily | 7.4 months (vs. 5.4 months with placebo) | High rate of discontinuations (16.8%) and dose reductions (36.5%) | | TOTEM / NCT? (Phase 1/2) [4] | PROS (CLOVES/KTS) Patients | this compound Monotherapy | 1 mg & 2 mg once daily | Not applicable (trial terminated early due to toxicity) | Enteritis, pachymeningitis |
The following workflows and methodologies are derived from the referenced clinical trials, providing a structured approach for researchers designing similar studies.
The Phase Ib study (NCT02390427) utilized a standard "3 + 3" dose-escalation design to establish the safety profile and determine the MTD of this compound in combination with various anti-HER2 therapies [2].
Key Methodological Details: [1] [2]
This compound is a potent and selective oral inhibitor of Class I PI3K, with preferential activity for mutant forms of the p110α isoform. It targets the ATP-binding pocket of p110α, inhibiting downstream signaling cascades that promote tumor cell proliferation and survival [2]. The following diagram illustrates the pathway and this compound's target.
Experimental Context: In HER2+ breast cancer, resistance to therapies like trastuzumab often occurs through activation of the PI3K pathway, frequently due to PIK3CA mutations [2]. This compound was investigated to overcome this resistance by combining it with HER2-directed therapies [1] [2].
A consistent finding across all trials was the significant toxicity associated with this compound, which ultimately limited its clinical viability.
While this compound at a 4 mg daily dose demonstrated the ability to re-sensitize tumors to HER2-directed therapy and showed a statistically significant improvement in PFS in Phase III trials, its clinical development was discontinued. The consensus from the SANDPIPER investigators was that the combination had "no clinical utility given its safety profile and modest clinical benefit" [3]. This underscores the critical challenge of achieving a therapeutic window with PI3K inhibitors and highlights the importance of developing agents with improved safety profiles.
This compound (GDC-0032) is a potent and selective class I PI3K inhibitor that exhibits a unique pharmacological profile characterized by preferential inhibition of mutant PI3Kα isoforms over wild-type PI3Kα. This β-sparing inhibitor specifically targets the ATP-binding pocket in the catalytic subunit of PI3K, leading to suppression of downstream signaling events that regulate critical cellular processes including proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway plays a central role in cellular homeostasis, and its dysregulation is frequently observed in human cancers through activating mutations or amplifications in key pathway components such as PIK3CA (encoding p110α) and upstream regulators like HER2/neu.
The selectivity profile of this compound allows for greater therapeutic efficacy against PIK3CA-mutant tumors while potentially minimizing toxicity associated with broad PI3K inhibition. This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in malignancies harboring PIK3CA mutations and/or HER2/neu amplification. These application notes provide detailed methodologies for evaluating this compound-mediated PI3K pathway inhibition across various experimental systems, from in vitro biochemical assays to in vivo preclinical models, to support researchers in drug development and translational cancer research.
This compound functions as a competitive ATP-binding inhibitor that demonstrates differential binding affinity for various PI3K isoforms. Unlike pan-PI3K inhibitors, this compound exhibits significant preference for the p110α subunit, particularly when it contains oncogenic mutations commonly found in human cancers. This selective inhibition profile is mechanistically important because mutant p110α isoforms display increased enzymatic activity and pathway dependency in tumor cells, creating a therapeutic window that can be exploited for cancer treatment.
The molecular basis for this compound's selectivity stems from its unique binding mode within the ATP-binding cleft of p110α, where it induces conformational changes that are more readily accommodated by mutant forms of the enzyme. This property translates to greater sensitivity in PIK3CA-mutant tumor models at equivalent doses compared to pan-PI3K inhibitors. From a pharmacokinetic perspective, this compound demonstrates favorable drug-like properties including dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours in humans, supporting once-daily dosing regimens. The absolute oral bioavailability in humans is 57.4%, with feces serving as the major route of excretion (>84% of administered dose recovered as parent drug) [1].
Table 1: Pharmacological Properties of this compound
| Parameter | Specification | Experimental Context |
|---|---|---|
| Primary Target | PI3K p110α (mutant selective) | Class I PI3K inhibition |
| IC50 (PIK3CA-mutant cells) | 0.042 ± 0.006 µM | USC cell lines with HER2/neu amplification [2] |
| IC50 (PIK3CA-wt cells) | 0.38 ± 0.06 µM | USC cell lines without HER2/neu amplification [2] |
| Human Half-life | ~40 hours | Phase I clinical trial [3] |
| Absolute Bioavailability | 57.4% | Human mass balance study [1] |
| Major Route of Elimination | Fecal excretion (84.2% as parent drug) | Human ADME study [1] |
| Predicted Human Efficacy Dose | 6 mg daily | PK/PD modeling from xenograft data [3] |
Flow-cytometry viability assays provide a robust method for quantifying this compound-mediated growth inhibition in cancer cell lines. This protocol enables accurate determination of half-maximal inhibitory concentration (IC50) values, which is essential for establishing drug sensitivity patterns across different molecular subtypes.
Protocol:
Data Analysis: Perform curve-fitting using appropriate software (e.g., GraphPad Prism) to calculate IC50 values from at least three independent experiments. This compound typically demonstrates strong differential growth inhibition in cell lines harboring HER2/neu amplification and PIK3CA mutations, with IC50 values approximately 10-fold lower than in wild-type lines (0.042 µM vs. 0.38 µM in uterine serous carcinoma models) [2].
Assessment of cell cycle perturbations provides insight into this compound's mechanism of growth inhibition. This compound treatment typically induces a dose-dependent accumulation of cells in the G0/G1 phase, indicating cell cycle arrest as a primary response to PI3K pathway inhibition.
Protocol:
Interpretation: this compound treatment typically results in a significant increase in the percentage of cells in G0/G1 phase with corresponding decreases in S and G2/M phases, consistent with G1 arrest. This effect should be dose-dependent and more pronounced in sensitive cell lines with PIK3CA mutations or HER2/neu amplification.
Measurement of phosphorylated S6 ribosomal protein (pS6) provides a direct readout of this compound's effect on PI3K pathway activity. S6 phosphorylation represents a convergent point of signaling inputs from both AKT-dependent and independent pathways downstream of PI3K.
Protocol:
Expected Results: this compound should produce a dose-dependent decline in S6 phosphorylation, with significant suppression observed at concentrations corresponding to IC50 values for viability inhibition. This confirms target engagement and functional pathway inhibition.
Subcutaneous xenograft models using human tumor cell lines harboring PIK3CA mutations provide a robust system for evaluating this compound efficacy in vivo. These models recapitulate key aspects of human tumor biology and allow for assessment of tumor growth inhibition and pathway modulation in a physiological context.
Protocol:
Expected Outcomes: In PIK3CA-mutant xenograft models (e.g., KPL-4 breast cancer), this compound demonstrates dose-dependent tumor growth inhibition and regression, with robust pathway suppression observed at doses ≥6 mg/kg. Mice treated with this compound typically show significantly longer survival compared to control mice (P<0.0001 in uterine serous carcinoma models) [2] [3].
Pharmacodynamic assessment of PI3K pathway inhibition in tumor tissue provides crucial evidence of target engagement and biological activity.
Protocol:
Interpretation: Effective this compound treatment should show significant reduction in levels of phosphorylated AKT, PRAS40, and S6 ribosomal protein compared to vehicle-treated animals. Duration of pathway suppression is dose-dependent, with higher doses (e.g., 25 mg/kg) maintaining suppression for up to 24 hours following single dose administration [3].
Early-phase clinical trials of this compound have established the recommended phase II dose, safety profile, and preliminary efficacy in patients with solid tumors. The phase I dose-escalation study employed a modified 3+3 design with this compound administered as once-daily oral capsules in cohorts ranging from 3-16 mg.
Table 2: Clinical Efficacy of this compound in Phase I Trial
| Patient Population | Confirmed Response Rate | Dose Levels with Response | Representative Tumor Types Responding |
|---|---|---|---|
| PIK3CA-mutant tumors | 36% (5/14) | 3-12 mg (all responding patients at ≥3 mg) | Breast cancer (4 patients), NSCLC (1 patient) [3] |
| Tumors without PIK3CA mutations | 0% (0/15) | Not applicable | Various (no responses observed) [3] |
| All-comer population | 14.7% (5/34) | 3-12 mg | Breast cancer predominating [3] |
Key Safety Findings: The maximum tolerated dose was established at 12 mg daily, with dose-limiting toxicities observed at 16 mg (including grade 4 hyperglycemia and grade 3 fatigue). The most frequent treatment-related adverse events included diarrhea (44%), hyperglycemia (32%), decreased appetite (26%), nausea (24%), rash (21%), stomatitis (18%), and vomiting (15%). Grade ≥3 adverse events occurring at >5% frequency included hyperglycemia (15%), rash (12%), diarrhea (6%), and fatigue (6%) [3].
Biomarker Correlation: Clinical response to this compound was strongly associated with PIK3CA mutation status, with all confirmed responses occurring in patients whose tumors harbored PIK3CA hotspot mutations. Pharmacodynamic assessment in paired tumor biopsies demonstrated pathway inhibition at doses ≥3 mg, consistent with preclinical models [3].
Patient selection for this compound clinical development should prioritize tumors with PIK3CA mutations based on the strong correlation between mutation status and clinical response. Assessment methods include:
These comprehensive application notes and protocols provide a framework for evaluating this compound-mediated PI3K pathway inhibition across preclinical and clinical settings. The selective inhibition profile of this compound for mutant PIK3CA presents a unique therapeutic advantage, particularly in malignancies characterized by pathway activation through genetic alterations. The methodologies outlined herein enable robust assessment of drug sensitivity, pathway modulation, and therapeutic efficacy, supporting the rational development of this compound and related PI3K inhibitors in precision oncology approaches.
The strong correlation between PIK3CA mutation status and clinical response underscores the importance of biomarker-driven patient selection strategies. Further research should focus on optimizing combination therapies and understanding resistance mechanisms to maximize the therapeutic potential of this compound in cancer treatment.
The table below summarizes key pharmacokinetic parameters of this compound established from clinical trials, which are fundamental for understanding its distribution and concentration in the body.
| Parameter | Value | Context |
|---|---|---|
| Cmax | 35.2 ng/mL | After a single oral dose [1] |
| AUC0-inf | 1570 ng·h/mL | After a single oral dose [1] |
| Half-life (T~1/2~) | 39.3 hours [1] | Also reported as ~40 hours in another study [2] |
| Time to Cmax (T~max~) | ~5.28 hours [3] | Moderate rate of absorption |
| Absolute Bioavailability | 57.4% | For a 3 mg powder-in-capsule formulation [3] |
While not for tumor tissue, a validated method for determining this compound concentration in human plasma can serve as a foundational reference. The method was developed to support the analysis of clinical trial samples [1].
The following diagram illustrates the primary signaling pathway targeted by this compound, which is crucial for contextualizing its mechanism and research applications.
Since a specific protocol for tumor tissue is not available, here are practical steps to adapt the existing information or find the needed details:
This compound (GDC-0032, RG7604) is a next-generation phosphatidylinositol 3-kinase (PI3K) inhibitor with a unique β-isoform sparing profile, developed to address the limitations of earlier pan-PI3K inhibitors. This small molecule inhibitor demonstrates enhanced potency against cancer cells harboring PIK3CA mutations while sparing the PI3Kβ isoform, potentially reducing metabolic side effects associated with broader PI3K inhibition. This compound has been investigated in numerous clinical trials for various malignancies, including breast cancer, ovarian cancer, and squamous cell lung carcinoma, establishing its position as a promising targeted therapeutic agent in oncology research. [1] [2] [3]
The compound's dual mechanism of action involves both blocking kinase signaling and inducing down-regulation of mutant p110α protein levels in a dose-dependent and time-dependent manner. Notably, the this compound-induced degradation of mutant p110α protein is ubiquitin-mediated and proteasome-dependent, providing an additional mechanism for suppressing oncogenic signaling beyond conventional kinase inhibition. This comprehensive application note details the chemical properties, stability data, experimental protocols, and mechanistic insights to support researchers in implementing this compound studies effectively. [4]
This compound is characterized as a white to off-white solid with molecular weight of 460.53 g/mol and the chemical formula C₂₄H₂₈N₈O₂. It is assigned CAS Registry Number 1282512-48-4 and is also known under the synonyms GDC-0032 and RG7604. The compound has demonstrated high purity levels of ≥95% to 99.97% in commercial preparations, making it suitable for precise experimental applications. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, requiring appropriate safety precautions during handling. [4] [5] [2]
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | High | 70-92 mg/mL (151.99-199.76 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO |
| DMF | Soluble | Not specified | Suitable for in vitro applications |
| Ethanol | Moderate | 7 mg/mL | Limited solubility |
| Water | Insoluble | N/A | Not recommended for direct dissolution |
| Corn Oil | Low | 0.460 mg/mL (1.00 mM) | Requires 5% DMSO as stock |
For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers. The stability of stock solutions is compromised by moisture absorption, necessitating the use of freshly opened anhydrous DMSO and proper storage conditions. For in vivo administration, several validated formulations have been established, including a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, achieving concentrations up to 4.600 mg/mL (9.99 mM). Alternative formulations include homogeneous suspensions in carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL for oral gavage administration. [4] [2] [3]
Table 2: Storage Conditions and Stability of this compound
| Form | Temperature | Shelf Life | Stability Documentation |
|---|---|---|---|
| Powder (short-term) | -20°C | 3 years | Stable for 3 years from receipt date |
| Powder (alternative) | 4°C | 2 years | Medium-term storage option |
| Solution (DMSO stock) | -80°C | 1 year | Protect from moisture and oxidation |
| Solution (DMSO stock) | -20°C | 6 months | Short-term storage with reduced stability |
| Human plasma samples | -20°C or -70°C | 977 days | Established for clinical sample analysis |
| Sample extracts | 2-8°C | 96 hours | Short-term stability for processed samples |
This compound requires strict temperature control for optimal stability. The solid powder should be stored at -20°C for long-term preservation, with a documented shelf life of 12 months after the date of delivery when maintained under recommended conditions. The compound is shipped at room temperature but should be transferred to appropriate cold storage immediately upon receipt. Stability in human plasma has been extensively validated for clinical applications, demonstrating reliability for 977 days when stored at both -20°C and -70°C, which is particularly relevant for pharmacokinetic studies. [4] [6] [5]
The chemical stability of this compound is maintained under recommended storage conditions, but the compound demonstrates sensitivity to certain environmental factors. Key considerations include:
For laboratory safety, personal protective equipment including safety goggles, protective gloves, impervious clothing, and suitable respirator is recommended, especially when handling powder formulations that may generate dust. Engineering controls should include adequate ventilation and accessible safety showers and eye wash stations. [5]
A validated LC-MS/MS method has been developed for the determination of this compound concentrations in human plasma to support bioanalysis of clinical samples. The method involves solid phase extraction (SPE) of 50μL plasma samples followed by analysis using reversed-phase chromatography and mass spectrometry with an atmospheric pressure chemical ionization interface. [6]
Key Method Parameters:
This method has been applied to determine mean single dose pharmacokinetic parameters in phase I/II clinical trials, revealing Cmax=35.2 ng/mL, AUC0-inf=1570 ngh/mL, and T1/2=39.3 h, providing essential data for dosing regimen design in preclinical and clinical studies. [6]
Cell proliferation assays with this compound typically employ 72-hour incubation periods with effectiveness demonstrated across various cancer cell lines. For example, in MCF7-neo/HER2 cells, this compound inhibits proliferation with IC50 of 2.5 nM, while in uterine serous carcinoma models (ARK-1 and ARK-2), the compound shows significant growth inhibition when combined with CYC065. [2] [3]
Western Blot Analysis Protocol:
Mechanistic studies have revealed that this compound (100 nM) inhibits AKT/mTOR signaling in PIK3CA mutant cell lines but not in cells with loss or mutation of PTEN, highlighting the importance of genetic context in experimental design. [3]
Animal dosing formulations have been optimized for this compound, with several validated approaches available:
For MCF7-neo/Her2 xenograft models, this compound has been administered orally at doses ranging from 1.4 to 22.5 mg/kg, demonstrating dose-dependent antitumor activity. The compound shows a mean elimination half-life of approximately 40 hours in pharmacokinetic studies, supporting once-daily dosing schedules. In BRAF
This compound is a potent, next-generation β-isoform sparing PI3K inhibitor that preferentially targets PI3Kα, δ, and γ isoforms with significantly reduced activity against PI3Kβ. The inhibitory constants (Kᵢ) demonstrate this selectivity profile:
This β-isoform sparing characteristic is particularly important therapeutically, as PI3Kβ inhibition has been linked to metabolic disturbances including hyperglycemia and insulin resistance. By sparing this isoform, this compound may offer an improved therapeutic index compared to pan-PI3K inhibitors while maintaining potency against the oncogenic PI3Kα isoform frequently mutated in cancers. [2] [3]
The PI3K/AKT/mTOR pathway is a key signal transduction system that links oncogenes and multiple receptor classes, regulating essential cellular processes including survival, proliferation, differentiation, and metabolism. Under normal physiological conditions, this pathway is tightly regulated, but aberrant PI3K signaling is one of the most commonly mutated pathways in cancer, present in approximately 70% of breast cancers and 90% of lung adenocarcinomas. This compound exerts its antitumor effects through dual mechanisms: direct inhibition of kinase activity and induction of mutant p110α protein degradation. The this compound-induced degradation of mutant p110α is ubiquitin-mediated and proteasome-dependent, providing a complementary approach to suppress oncogenic signaling beyond conventional catalytic inhibition. [4] [7] [8]
This compound has demonstrated broad antitumor activity across multiple cancer models, with particular effectiveness in malignancies harboring PIK3CA mutations. In breast cancer research, this compound has been investigated in combination with fulvestrant, showing positive antitumor effects in clinical trials. The drug has also shown promising activity in ovarian cancer models, head and neck cancer cell lines, and uterine serous carcinoma. [1] [3]
Not research findings include:
Clinical trial data from phase I/II studies have informed pharmacokinetic parameters, with a mean half-life of 39.3 hours supporting once-daily dosing regimens in clinical practice. [6] [2] [3]
The rationale for combination strategies with this compound stems from the complex feedback loops and cross-talk within the PI3K pathway and parallel signaling networks. Research has revealed several promising combination approaches:
These combination approaches aim to overcome compensatory resistance mechanisms that often limit the efficacy of single-agent PI3K inhibition, particularly feedback activation of parallel survival pathways that can restore proliferative signaling despite effective target inhibition. [1] [7] [3]
This compound represents a significant advancement in PI3K-targeted therapeutics through its β-isoform sparing profile and dual mechanism of action involving both kinase inhibition and mutant protein degradation. The comprehensive stability data and well-defined storage conditions support reproducible experimental implementation across research settings. As precision oncology continues to evolve, this compound provides an important tool for investigating PI3K-dependent malignancies, particularly those driven by PIK3CA mutations.
Future research directions should focus on refining patient selection biomarkers, optimizing combination strategies to overcome therapeutic resistance, and developing next-generation inhibitors based on the mechanistic insights gained from this compound studies. The experimental protocols and methodological details provided in these application notes will support researchers in advancing these important investigations toward improved cancer therapeutics.
In clinical trials, DLTs are severe side effects that determine the highest dose of a drug that can be safely given. The table below summarizes the key DLTs and other frequent high-grade adverse events (AEs) observed for Taselisib [1] [2] [3].
| Toxicity Category | Specific DLTs & Common Grade ≥3 AEs | Clinical Presentation & Notes |
|---|---|---|
| Gastrointestinal | Diarrhea, Colitis, Stomatitis/Oral Mucositis, Nausea, Vomiting | Diarrhea was a very frequent AE; colitis was a less common but serious DLT [1] [3]. |
| Metabolic | Hyperglycemia | An on-target effect of PI3K inhibition; can be severe (Grade 3/4) and requires vigilant monitoring [1] [3]. |
| Dermatological | Rash, Pruritus | Maculopapular rash was common; can be severe and lead to dose modification [3] [4]. |
| Constitutional | Fatigue | Fatigue was noted as a DLT in at least one instance [3]. |
| Other Organ Systems | Pneumonitis, Increased Liver Enzymes (ALT/AST) | Pneumonitis and hepatitis were less frequent but serious potential AEs [3]. |
Proactive management is critical for patient safety and maintaining dose intensity. The following protocols are synthesized from clinical trial practices and general PI3K inhibitor management guidelines [5].
For researchers designing preclinical or clinical studies, understanding the dosing and evaluation frameworks from previous trials is essential.
The following diagram illustrates this compound's mechanism of action and the biological basis for its key toxicities.
(this compound Mechanism and Key Toxicities)
This compound is an oral, beta-sparing, class I PI3K inhibitor. It is equipotent against the p110α, p110γ, and p110δ isoforms but has ~30-fold lower potency against the p110β isoform [1] [6]. It binds to the ATP-binding pocket of the p110α subunit, inhibiting the phosphorylation of PIP2 to PIP3. This suppresses the downstream AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival—an effect that is particularly potent in tumors with PIK3CA mutations [1] [3].
The toxicities of this compound are largely on-target, stemming from the blockade of the PI3K pathway in normal tissues. For example:
This compound is an oral, selective class I PI3K inhibitor that is sometimes described as "beta-sparing" [1]. Its inhibition of the PI3K pathway, specifically the p110α subunit, directly interferes with insulin signaling, which is a primary mechanism behind the observed hyperglycemia [2]. Under normal conditions, insulin binding activates PI3K, leading to downstream signals for cellular glucose uptake and glycogen synthesis. This compound disrupts this process.
The diagram below illustrates this disrupted pathway.
Hyperglycemia is a frequent and dose-dependent adverse effect of this compound. The data in the table below are primarily from a Phase I dose-escalation study [3] [4].
| Dose Level | All-Grade Hyperglycemia | Grade 3/4 Hyperglycemia | Other Notable AEs (Grade ≥3) |
|---|---|---|---|
| 3 mg | Not specified | 0% | No treatment-related grade ≥3 AEs |
| 5 mg | Not specified | 0% | No treatment-related grade ≥3 AEs |
| 8 mg | Not specified | 0% | No treatment-related grade ≥3 AEs |
| 12 mg | Frequent | 1 DLT (Acute renal failure secondary to hyperglycemia) | Diarrhea, rash, stomatitis, fatigue |
| 16 mg | Frequent | 1 DLT (Grade 4 hyperglycemia) | Diarrhea, rash, stomatitis, fatigue, pruritus |
In the larger SANDPIPER Phase III trial, which combined this compound (4 mg) with fulvestrant, grade 3/4 hyperglycemia occurred in 11% of patients, leading to treatment discontinuation in 17% of those in the this compound arm [1].
A proactive, multi-step strategy is recommended to prevent and mitigate hyperglycemia.
Before initiating this compound, identify patients at higher risk.
If hyperglycemia occurs, a structured treatment approach is necessary.
| Intervention Tier | Action Plan |
|---|---|
| Grade 1 (FBG > ULN - 160 mg/dL) | Initiate or intensify lifestyle modifications (diet/exercise). Continue close monitoring. |
| Grade 2 (FBG >160-250 mg/dL) | First-line: Initiate or increase dose of metformin [5]. |
| Grade 3 (FBG >250-500 mg/dL) | Interrupt this compound and administer anti-hyperglycemic therapy. Second/Third-line agents include SGLT2 inhibitors or thiazolidinediones (TZDs) [5]. |
| Grade 4 (FBG >500 mg/dL) or Ketoacidosis | Permanently discontinue this compound, as per clinical trial protocols [3] [2]. Hospitalization and treatment with insulin may be required. |
Critical Warning on SGLT2 Inhibitors: A case report documented a patient on this compound who developed euglycemic diabetic ketoacidosis (DKA) within one week of starting the SGLT2 inhibitor canagliflozin [2]. Dehydration from other this compound side effects (like diarrhea) may have contributed. If SGLT2 inhibitors are used, extreme vigilance for DKA is essential, even with only modestly elevated blood glucose.
The recommendations above are supported by key experimental and clinical findings.
Diarrhea is one of the most frequently reported adverse events (AEs) associated with Taselisib, occurring across multiple clinical trials. The table below summarizes its incidence and severity from key studies.
| Trial Context | This compound Dose | Diarrhea Incidence (All Grades) | Grade ≥3 Diarrhea Incidence | Notes |
|---|---|---|---|---|
| Phase Ib in HER2+ Breast Cancer [1] [2] | 4 mg (MTD in combo) | Most common all-grade AE | Reported as a substantial toxicity | 34/68 patients experienced Grade ≥3 AEs; diarrhea, fatigue, and oral mucositis were the most common all-grade AEs. |
| Phase I in Solid Tumors [3] | 3-16 mg | Frequent, dose-dependent | 6% (2/34 patients) | Other common treatment-related AEs were hyperglycemia, decreased appetite, nausea, rash, and stomatitis. |
A Quantitative Systems Pharmacology (QSP) model provides a mechanistic understanding of how PI3K inhibitors like this compound cause diarrhea and colitis. The issue is driven by the inhibition of specific PI3K isoforms [4]:
These mechanisms act synergistically. Inhibition of PI3Kα creates a "leaky" gut barrier, which allows for a more pronounced inflammatory response driven by PI3Kδ inhibition, ultimately leading to diarrhea and colitis [4].
The following diagram illustrates this synergistic mechanism:
While the search results lack specific drug treatment guidelines for this compound-induced diarrhea, the general approaches and insights from clinical trials can inform your experimental design and safety monitoring.
Dose Optimization is Critical:
Proactive Monitoring and Supportive Care:
The following table summarizes the incidence of key GI adverse events (AEs) associated with taselisib (4 mg daily) combined with fulvestrant, as reported in the phase III SANDPIPER trial [1] [2] [3]:
| Adverse Event | This compound + Fulvestrant (%) | Placebo + Fulvestrant (%) | Most Common Grade ≥3 AEs with this compound (%) |
|---|---|---|---|
| Diarrhea (all grades) | 60.1 | 19.7 | Diarrhea: ~12 |
| All GI Disorders (all grades) | 81.7 | 55.4 | Colitis: Not specified |
| Stomatitis/Mucositis | Frequent [4] | - | Stomatitis: Not specified |
| Discontinuation due to AE | 16.8 | 2.3 | - |
| Dose Reduction due to AE | 36.5 | 2.3 | - |
A quantitative systems pharmacology model suggests that GI toxicity is driven by the inhibition of specific PI3K isoforms [5]:
The diagram below illustrates this synergistic mechanism.
Clinical trials have established several practical protocols for managing this compound toxicity [1]:
Research suggests future strategies could focus on molecule design and dosing schedules [5]:
The table below summarizes the primary mechanisms of resistance to Taselisib and the corresponding strategies being explored to overcome them.
| Mechanism of Resistance | Overcoming Strategy | Experimental/Therapeutic Approach | Key Findings/Considerations |
|---|---|---|---|
| Reactivation of PI3K signaling or upstream pathways [1] | Combination with HER2-targeted therapies [1] | This compound + Trastuzumab Emtansine (T-DM1); this compound + Trastuzumab & Pertuzumab (TP) [1] | In a phase Ib trial, adding this compound to T-DM1 showed substantial benefit (median PFS 10.4 months) in patients who had progressed on prior T-DM1 [1]. |
| Compensatory survival signaling (e.g., via ERBB receptors) [2] | Combination with Hormonal Therapy [1] | This compound + Trastuzumab + Pertuzumab + Fulvestrant (in HR+/HER2+ breast cancer) [1] | This combination showed a promising median PFS of 10.6 months in a phase Ib trial [1]. |
| Constitutive activation of alternative pathways [2] | Combination with other targeted agents (e.g., ALK inhibitors) [3] | Lorlatinib (ALK/ROS1 inhibitor) + this compound (PI3K inhibitor) [3] | Preclinical; this rational combination led to more robust in vitro activity and greater duration of in vivo efficacy in resistant models [3]. |
| Significant Toxicity limiting dose intensity [1] | Dose Optimization and Management [1] | Use of Maximum Tolerated Dose (MTD: 4 mg once daily) with proactive management of AEs [1] | Treatment was associated with substantial toxicities (diarrhea, fatigue, oral mucositis); 34/68 patients had grade ≥3 adverse events [1]. |
To systematically investigate resistance in your models, you can adopt the following workflow, which visualizes the key steps from model generation to validation:
Generating Resistant Cell Lines:
Genomic and Proteomic Profiling:
Functional Screening:
Validation and Combination Testing:
Q1: Our in vivo models show initial response to this compound, followed by relapse. What is the most efficient way to identify the cause? A1. Begin with circulating tumor DNA (ctDNA) analysis on serial blood draws. This non-invasive method can track the clonal evolution of the tumor and identify emerging resistance mutations in genes like PIK3CA. This approach was successfully used as an exploratory endpoint in clinical trials to correlate PIK3CA status with outcomes [1].
Q2: The rational combination we tested showed high efficacy in vitro but caused unacceptable toxicity in our animal model. How can we proceed? A2. This is a common challenge. The phase Ib trial of this compound combinations also identified significant toxicities [1]. Consider these steps:
Q3: Our genomic analysis did not reveal obvious mutations in the PI3K pathway in our resistant model. Where should we look next? A3. Resistance is often non-genomic. Focus on:
The most promising data for overcoming this compound resistance currently involves rational combinations, particularly with HER2-targeted agents in breast cancer and other targeted therapies like lorlatinib. Your experimental focus should be on identifying the dominant resistance pathway in your specific model to guide the choice of combination therapy.
The table below summarizes the core pharmacokinetic and safety data from clinical studies to inform your experimental design and troubleshooting.
| Aspect | Key Findings & Quantitative Data | Clinical Context / Study |
|---|
| General PK Profile | - Half-life: ~40 hours [1]
To evaluate the on-target effect of this compound in preclinical models, you can assess the inhibition of the PI3K pathway in tumor samples. The following methodology was used in the phase I study [1]:
A Quantitative Systems Pharmacology (QSP) model provides a mechanistic hypothesis for this compound-induced diarrhea/colitis, which is a major dose-limiting factor [4]. The diagram below illustrates this synergy-driven mechanism.
Q1: What is the main rationale for combining this compound with endocrine therapy like letrozole in breast cancer research? A1: Preclinical studies show that the combination of this compound and letrozole in aromatase-expressing MCF-7 cells decreases cellular viability and increases apoptosis more effectively than either agent alone. This is supported by observed signaling cross-talk between the PI3K and Estrogen Receptor (ER) pathways. For instance, the combination more effectively reduces markers like phospho-ERα (Ser167) and cyclin D1, while increasing cleaved PARP, a marker of apoptosis [5].
Q2: Why is hyperglycemia a common adverse event with this compound? A2: Hyperglycemia is a class-effect of PI3K inhibitors. The PI3Kα isoform plays a critical role in insulin signaling. Inhibition of PI3Kα in peripheral tissues disrupts the insulin signaling pathway, leading to reduced glucose uptake and subsequent hyperglycemia. This mechanism is well-established and is a primary reason why monitoring blood glucose is essential in studies involving this compound and similar agents [4] [6].
Q3: Does a PIK3CA mutation guarantee tumor response to this compound monotherapy? A3: No, the presence of a PIK3CA mutation alone is not a perfect predictor of response. While initial phase I data showed responses in PIK3CA-mutant breast and NSCLC tumors [1], the larger NCI-MATCH phase II trial found very limited activity in a heterogeneous cohort of heavily pretreated cancers with PIK3CA mutations. This suggests that other factors, such as tumor type, specific comutations (e.g., KRAS), and prior therapies, significantly influence efficacy [2].
The table below summarizes the key characteristics of this compound relevant to drug interactions.
| Characteristic | Profile Summary | Key Findings/Implications |
|---|---|---|
| Major Metabolic Enzymes | Not a substrate of major CYPs [1] | Low potential for interactions with CYP inhibitors or inducers. |
| Primary Metabolic Pathway | Non-CYP mediated; direct glucuronidation and N-methylation via thiol methyltransferase [1] | Unconventional pathway reduces common DDI risks. |
| Bioavailability | 57.4% (3 mg powder-in-capsule) [1] | Moderate absorption. |
| Protein Binding | High (>99%) to human plasma proteins [1] | Theoretically, interactions with other highly protein-bound drugs are possible, but clinical relevance is unknown. |
| P-gp Transport | Data not located in search | Information gap; potential for interactions at transporter level cannot be ruled out. |
| Overall DDI Potential | Low [2] [1] | Favorable pharmacokinetic profile for combination therapies. |
The low interaction potential of this compound is supported by the following studies:
Q1: Which concomitant medications are unlikely to cause interactions with this compound? You can be reasonably confident that drugs which are strong inhibitors or inducers of CYP3A4, CYP2C9, or CYP2C19 will not significantly alter this compound exposure, as these enzymes are not primary pathways for its metabolism [1].
Q2: What are the critical laboratory assays for studying this compound metabolism? To investigate this compound's unique metabolic pathway, focus on:
Q3: Our team is planning combination therapy. What is the main safety concern? The primary concern is additive toxicity, not pharmacokinetic interactions. This compound's label warns of severe adverse effects such as diarrhea, hyperglycemia, and skin reactions [2] [3]. When combined with other drugs having overlapping toxicity profiles (e.g., other diabetogenic or GI-toxic drugs), these effects may be exacerbated.
For researchers aiming to conduct novel DDI studies, here is a foundational protocol:
In Vitro Systems:
Clinical DDI Study Design:
The following diagram illustrates the primary metabolic pathways of this compound, which underpin its low drug-drug interaction potential.
Q1: What are the most common dose-limiting toxicities of this compound, and what is their underlying mechanism? A1: The most common and significant dose-limiting adverse events (AEs) for this compound are severe diarrhea and immune-mediated colitis [1] [2]. Mechanistically, these are not random side effects but are driven by the specific inhibition profile of the drug. A quantitative systems pharmacology (QSP) model indicates that colitis development is governed by a synergistic inhibition of both PI3Kα and PI3Kδ isoforms [2]. PI3Kα inhibition compromises epithelial barrier integrity, while PI3Kδ inhibition drives an exaggerated T effector cell response [2]. When the epithelial barrier is disrupted due to PI3Kα inhibition, it allows for an unchecked immune response from T cells due to PI3Kδ inhibition, leading to inflammation and clinical symptoms of diarrhea and colitis [2].
Q2: How does the toxicity profile of this compound compare to other PI3K inhibitors? A2: The incidence and severity of gastrointestinal toxicity vary among PI3K inhibitors, largely dependent on their isoform selectivity and dosing schedule. The table below provides a comparative overview based on clinical data and model analysis [2].
| PI3K Inhibitor | Primary Isoform Selectivity | Common Dose-Limiting Toxicities | Notes on Toxicity Incidence |
|---|---|---|---|
| This compound | α, β, δ (with potency for α) | Severe diarrhea, colitis [1] [2] | Strong PI3Kδ inhibition combined with PI3Kα inhibition creates high colitis risk [2]. |
| Alpelisib | α (selective) | Hyperglycemia, rash, diarrhea [1] | Weaker PI3Kδ inhibition results in lower rates of severe diarrhea/colitis compared to inhibitors with strong δ activity [2]. |
| Idelalisib | δ (selective) | Diarrhea/colitis, hepatotoxicity, pneumonitis [2] | High rates of colitis due to strong PI3Kδ inhibition; carries a black-box warning [2]. |
| Copanlisib | α, δ | Hyperglycemia, hypertension | Lower prevalence of grade 3 diarrhea (<5%); potentially due to intermittent (weekly) dosing rather than daily dosing [2]. |
Q3: What are the emerging mechanisms of resistance to this compound? A3: A primary mechanism of acquired resistance to PI3K inhibitors like this compound is the aberrant reactivation of the mTORC1 pathway, a key downstream component of the PI3K/AKT/mTOR signaling axis [3]. Constitutively active mTORC1 signaling can bypass the inhibition of upstream PI3K, allowing cancer cells to survive and proliferate [3]. This reactivation is often driven by compensatory pro-survival mechanisms, including MAPK/MEK upregulation and JAK2/STAT5 signaling [3].
Problem 1: Managing this compound-Induced Diarrhea and Colitis Investigation and Solution:
Problem 2: Overcoming Acquired Resistance to this compound Investigation and Solution:
Protocol 1: In Vitro Assessment of this compound-Induced Cytokine Release in Immune Cells Objective: To characterize the immunomodulatory effects of this compound that contribute to colitis.
Protocol 2: Evaluating Efficacy of this compound in a PI3Kα-Mutant Xenograft Model Objective: To evaluate the in vivo antitumor efficacy of this compound and its combination partners.
The following diagram illustrates the core mechanism of this compound's action and the primary resistance pathway, which is crucial for understanding how to optimize its use.
This compound inhibits the PI3K/AKT/mTORC1 pathway, a key driver of cell growth. A major resistance mechanism is the reactivation of mTORC1, which can be monitored via p-4E-BP1 [3].
The diagram below outlines a strategic workflow for investigating and overcoming resistance to this compound in a preclinical setting.
This workflow provides a systematic approach to identify the cause of this compound resistance and test rational combination therapies in the lab [3].
To summarize the key approaches for optimizing the therapeutic window of this compound:
The following table summarizes key experiments used to evaluate whether a therapeutic agent can cross the blood-brain barrier.
| Method | Measured Outcome | Key Steps & Considerations |
|---|
| Cerebrospinal Fluid (CSF) Sampling [1] | Drug concentration in CSF (surrogate for unbound concentration in brain interstitial fluid). | • Collect CSF via Ommaya reservoir or lumbar puncture. • Use HPLC-MS for highly sensitive drug quantification. • Compare CSF concentration to simultaneous plasma concentration. | | Murine Pharmacokinetic (PK) Study [2] | Brain-to-plasma ratio (Kp); unbound brain-to-unbound plasma ratio (Kp,uu). | • Administer drug to mouse models (e.g., wild-type vs. transporter knockout). • Collect plasma and brain homogenate at multiple time points. • Use LC-MS to measure total drug concentrations in both matrices. | | In Vitro Transporter Assay [3] | Identification as a substrate for efflux transporters (e.g., P-gp, BCRP). | • Use cell lines overexpressing specific efflux transporters (e.g., MDCK, LLC-PK1). • Measure bidirectional transport (A-to-B vs. B-to-A). • A ratio of efflux to influx >2 suggests the compound is a transporter substrate. |
When direct experimental data is scarce, the CNS TAP tool provides an evidence-based scoring algorithm to help select targeted therapies with a higher likelihood of CNS efficacy [4]. The tool weights several categories to generate a final score for each drug:
For researchers planning to measure drug concentrations in CSF, the following diagram outlines a standardized workflow based on a clinical study [1]. You can adapt this protocol for Taselisib.
1. Taselisib's Mechanism of Action
this compound (GDC-0032) is a potent, beta-isoform-sparing, oral inhibitor of Class I PI3K, with enhanced selectivity for mutant forms of the p110α catalytic subunit [1] [2]. Its unique mechanism leads to greater potency in PIK3CA-mutant models compared to wild-type [1]. It inhibits the pathway by binding to the ATP-binding pocket of the PI3K catalytic subunit, suppressing downstream signaling and cellular proliferation [1].
2. Rationale for Combination with mTOR Inhibitors Combining this compound with mTOR inhibitors is a strategy to overcome compensatory feedback loops and acquired resistance [3] [4]. Inhibiting mTORC1 can relieve its negative feedback on upstream receptor tyrosine kinases (RTKs), leading to pathway reactivation. Concurrent blockade of PI3K and mTOR can prevent this escape mechanism, leading to more profound and sustained pathway suppression [3] [4].
The table below summarizes key quantitative findings from clinical trials of this compound, which are critical for designing preclinical experiments and anticipating efficacy or toxicity profiles.
| Trial Context | Dosing Regimen | Key Efficacy Findings | Key Safety Findings |
|---|
| Phase I Monotherapy (Solid Tumors) [1] | 3 mg to 16 mg, once daily (capsule) | • 36% confirmed RR in PIK3CA-mutant tumors (5/14; 4 breast, 1 NSCLC).
• 0% RR in PIK3CA wild-type tumors (0/15). | • MTD: Not formally established; 12 mg identified for expansion.
• DLTs: Grade 4 hyperglycemia (16 mg), Grade 3 fatigue (16 mg), Grade 3 acute renal failure (12 mg).
• Common AEs: Diarrhea, hyperglycemia, rash, stomatitis, nausea. |
| Phase Ib Combination (Tamoxifen in ER+ mBC) [2] | 2 or 4 mg (intermittent/continuous) + Tamoxifen 20 mg/day | • ORR in measurable disease: 24% (6/25).
• Clinical benefit rate: 44% (11/25). | • DLTs: None observed in the 1-month DLT window.
• Common AEs: Diarrhea (43%), mucositis (33%), hyperglycemia (27%). |
| Phase Ib Combination (Taxanes in HER2- mBC) [5] | 3-6 mg (capsule/tablet) + Docetaxel or Paclitaxel | • ORR: 35.0% (docetaxel arm), 20.4% (paclitaxel arm). | • Challenging safety profile led to discontinuation of development in this combination.
• Grade ≥3 AEs in 90.5% (docetaxel arm) and 78.9% (paclitaxel arm). |
Issue 1: Lack of Efficacy in PIK3CA-Mutant Models
PTEN loss, KRAS mutations) that confer resistance [3] [6] [4].PIK3CA. PTEN loss can be a key mediator of resistance to PI3Kα inhibitors like this compound [3] [6].Issue 2: High Toxicity Limiting Dose Administration
Issue 3: Acquired Resistance After Initial Response
This protocol outlines how to assess the pharmacodynamic (PD) effects of this compound, alone or in combination with an mTOR inhibitor, in a mouse xenograft model.
1. Model Establishment and Dosing
PIK3CA-mutant cancer cells (e.g., KPL-4 breast cancer cells) into immunocompromised mice.2. Tumor Collection and Processing for PD Analysis
3. Western Blot Analysis for Pathway Markers
The following diagrams illustrate the PI3K/mTOR pathway and the key experimental workflow for testing this compound combinations.
Diagram 1: PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets. This compound inhibits the PI3K p110α subunit. Note the key negative regulator, PTEN, and the feedback loop from mTORC1 which can be a source of resistance [3] [8] [4].
Diagram 2: In Vivo PD Study Workflow. This outlines the key steps for a preclinical study to evaluate the effects of this compound and combination therapy.
The table below summarizes how Taselisib's selectivity and unique mechanism differentiate it from other key PI3K inhibitors.
| Inhibitor Name | Primary Target(s) / Class | Key Selectivity Feature / Mechanism | Supporting Experimental Data (Cell-based assays) |
|---|---|---|---|
| This compound (GDC-0032) | PI3Kα, δ, γ (Class I) | Mutant PIK3CA selective; induces degradation of mutant p110α [1] | 3-fold greater potency (lower IC50) in isogenic PIK3CA-mutant vs. wild-type cells [1] |
| Alpelisib (BYL719) | PI3Kα (Class I) | PI3Kα isoform-selective (pan-mutant and wild-type) [2] [3] | No significant potency differential in mutant vs. wild-type isogenic cells [1] |
| Idealisib | PI3Kδ (Class I) | PI3Kδ isoform-selective (leukocyte-enriched) [2] | Information not specified in search results |
| Copanlisib | PI3Kα, δ, β, γ (Pan-Class I) | Pan-PI3K inhibitor (targets all Class I isoforms) [2] | Information not specified in search results |
| Gedatolisib | PI3K (All Class I) & mTOR | Dual PI3K/mTOR inhibitor; targets all Class I PI3K isoforms and mTORC1/2 [4] [5] | Information not specified in search results |
| GDC-0077 (Inavolisib) | PI3Kα (Class I) | Mutant-selective and induces mutant p110α degradation [1] | Potently inhibits mutant PI3K signaling and reduces cell viability via p110α degradation [1] |
This compound's key differentiator is its unique mechanism of action that goes beyond simple enzymatic inhibition [1]:
The following diagram illustrates this unique mechanism and the general PI3K signaling pathway:
To validate its selectivity and efficacy, key experiments from the literature include:
The selectivity profile of this compound has direct consequences for its clinical application and development:
Taselisib's action is rooted in its unique interaction with the PI3K pathway, a key signaling network frequently dysregulated in cancer [1].
The following diagram illustrates this compound's targeted mechanism within the PI3K/AKT/mTOR pathway.
The efficacy of this compound has been evaluated across various experimental models, from in vitro cell lines to in vivo mouse models and human clinical trials.
Sensitivity to this compound is often measured by determining the half-maximal inhibitory concentration (IC₅₀), which varies significantly based on the cellular genetic profile.
| Cancer Type | Cell Line/Model | Genetic Alterations | This compound IC₅₀ (μM) | Key Finding |
|---|---|---|---|---|
| Uterine Serous Carcinoma (USC) | Primary USC lines [2] | HER2/neu amplified | 0.042 ± 0.006 | Strong differential growth inhibition in HER2/neu amplified and/or PIK3CA-mutant lines. |
| Uterine Serous Carcinoma (USC) | Primary USC lines [2] | Wild-type (non-amplified) | 0.38 ± 0.06 | |
| Breast Cancer | MCF-7 [3] | PIK3CA E545K mutation | 0.1 | Lower IC₅₀ (greater potency) in PIK3CA-mutant cell lines. |
| Breast Cancer | BT-474 [3] | PIK3CA K111N mutation | 0.01 | |
| Breast Cancer | MDA-MB-231 [3] | PIK3CA Wild-type | > 0.5 | Higher IC₅₀ (less potency) in wild-type lines. |
P=0.007 and P<0.0001, respectively) [2].For researchers aiming to replicate or build upon these findings, here is a summary of key methodologies used in the cited studies.
This protocol is used to determine IC₅₀ values and assess cell viability [2].
These protocols measure the functional consequences of PI3K inhibition [2].
These models test efficacy in a living organism [2] [4].
The body of evidence indicates that this compound is a potent, targeted agent with clinically relevant activity in cancers driven by PIK3CA mutations and HER2 amplification. Its ability to synergize with chemotherapy and potentially reverse resistance to agents like T-DM1 makes it a valuable candidate for combination therapy strategies [3] [6].
However, the significant toxicity profile, including diarrhea, fatigue, and oral mucositis, remains a major hurdle for its clinical development [6]. Future research should focus on:
| Inhibitor Name | Type / Selectivity | Common Grade ≥3 Adverse Events (AEs) | Efficacy Notes (in PIK3CA-mutant breast cancer) | Clinical Development Status (in breast cancer) |
|---|---|---|---|---|
| Taselisib | β-sparing, mutant-PI3Kα selective | Diarrhea, hyperglycemia, rash, transaminitis (ALT increase), colitis, pachymeningitis [1] [2] [3] | Improved PFS & ORR in combination with fulvestrant [1] | Development discontinued due to toxicity profile [2] [3] |
| Alpelisib | PI3Kα selective | Hyperglycemia, rash [1] [4] | Significant improvement in PFS; ranks high in efficacy analyses [1] [4] | Approved for HR+/HER2- advanced BC with PIK3CA mutation [1] |
| Buparlisib | Pan-PI3K | Hyperglycemia, rash, transaminitis, mood alterations, anxiety [1] [4] | Modest PFS improvement; significant ORR benefit [4] | Development halted due to poor tolerability (CNS effects) [2] |
| Pictilisib | Pan-PI3K | Not specified in the analyzed results, but typical pan-PI3K inhibitor toxicities are expected. | Limited efficacy data in meta-analyses [4] | No major advancement beyond clinical trials [4] |
To help you interpret the data from key trials, here is the experimental logic behind the efficacy and safety findings for these PI3K inhibitors in advanced breast cancer.
Key outcomes from this standard trial design include:
PIK3CA mutations detected in ctDNA than in tumor tissue, suggesting ctDNA may be a superior predictive biomarker [1].PIK3CA mutations or amplification, while cells with PTEN alterations are relatively resistant [5] [2]. This selectivity was hypothesized to improve its therapeutic window.The clinical journey of these inhibitors highlights a critical trade-off:
| Feature | Description |
|---|---|
| Drug Name | This compound (GDC-0032) [1] |
| Drug Class | Oral inhibitor of Class I PI3K (p110α, p110γ, p110δ isoforms) with preferential activity for mutant p110α [1] [2] |
| Primary Biomarker | PIK3CA mutations (e.g., in exons 9 and 20) are used for patient selection [2]. |
| Relevant Cancers | • ER+/HER2- Breast Cancer [2] • HER2+ Breast Cancer [1] | | Key Clinical Trials | • LORELEI: Neoadjuvant phase II in early ER+/HER2- BC [2] • Phase Ib (NCT02390427): In metastatic HER2+ BC [1] |
The table below compares this compound with other drugs in its class based on recent clinical data. Please note that the comparison contexts (type of cancer, combination therapy, trial phase) vary, which influences the outcomes.
| Drug Name | Key Characteristics | Reported Efficacy (in cited trials) | Reported Safety & Tolerability |
|---|
| This compound | α-selective; degrades mutated p110α [2] | • ER+/HER2- (LORELEI): ORR 50% (vs 39.3% placebo) [2] • HER2+ mBC (Phase Ib): Median PFS 6.3-10.6 mos in combinations [1] | Significant toxicities; GI disorders, oral mucositis, fatigue common; 10.8% discontinuation rate in LORELEI [1] [2] | | Alpelisib | α-selective inhibitor [3] | HR+/HER2- mBC (SOLAR-1): PFS 11.0 mos (vs 5.7 mos placebo) [3] | Manageable toxicity profile; hyperglycemia, rash common [4] [3] | | Buparlisib | Pan-PI3K inhibitor (targets p110α/β/δ/γ) [4] | HR+/HER2- mBC: Significantly longer PFS vs placebo + fulvestrant [4] | Significant/severe AEs: elevated AST, hyperglycemia, hypertension, fatigue [4] | | Pictilisib | Pan-PI3K inhibitor [4] | Advanced BC: No significant PFS improvement vs placebo + fulvestrant [4] | Significant toxicity, reduced treatment effectiveness [4] | | Inavolisib | Innovative PI3K inhibitor [4] | HR+/HER2- mBC: Improved OS vs placebo in combo therapy [4] | Significant side effects (hyperglycemia, stomatitis); led to study discontinuation in cited trial [4] |
The clinical data for this compound is derived from specific trial designs and patient populations.
LORELEI Trial (ER+/HER2- Early Breast Cancer):
PIK3CA genotyping was performed. The ORR was higher in the this compound arm for both the overall population and the PIK3CA-mutant subgroup, where it reached 56.2% vs 38% with placebo [2].Phase Ib Trial (HER2+ Metastatic Breast Cancer):
PIK3CA in ctDNA, especially those with hormone receptor-positive tumors, had favorable outcomes [1].The following diagram illustrates how this compound targets the PI3K/AKT signaling pathway, a key driver in certain cancers, and how biomarkers like PIK3CA mutations inform its use.
The diagram shows that PIK3CA mutations lead to a hyperactive PI3K pathway, driving uncontrolled cell growth. This compound preferentially inhibits the mutated form of the p110α subunit, making it a targeted therapeutic option for patients with this specific biomarker.
PIK3CA-mutant cancers, its development was hampered by a significant toxicity profile, leading to dose reductions and discontinuations [1] [2]. This highlights the clinical challenge of managing on-target side effects.PIK3CA-mutant tumors in the LORELEI trial and the analysis of PIK3CA status in ctDNA from the Phase Ib trial underscore that biomarker validation is critical for identifying patients most likely to benefit [1] [2].
| Cancer Model | Cell Line / Context | Genetic Background | Taselisib IC50 (μM) | Comparator Inhibitor & IC50 | Source |
|---|---|---|---|---|---|
| Uterine Serous Carcinoma (In vitro) | Panel of 9 primary cell lines | HER2/neu amplified (FISH+) | 0.042 ± 0.006 | N/A | [1] [2] |
| Uterine Serous Carcinoma (In vitro) | Panel of 9 primary cell lines | HER2/neu not amplified (FISH-) | 0.38 ± 0.06 | N/A | [1] [2] |
| Colorectal Cancer (In vitro) | HCT116 | KRAS mutant | Reported as synergistic, not a direct IC50 | Pictilisib (pan-PI3Ki): Also synergistic; Alpelisib: Most effective isoform-specific PI3Ki in combo | [3] |
| Colorectal Cancer (In vitro) | SW480 | KRAS mutant | Reported as synergistic, not a direct IC50 | Pictilisib (pan-PI3Ki): Also synergistic; Alpelisib: Most effective isoform-specific PI3Ki in combo | [3] |
| Phase I Clinical Trial | Patient plasma concentration | N/A | N/A (Target human plasma conc. ~0.076 μmol/L) | N/A | [4] |
A key finding from the data is that This compound shows significantly greater potency in cancer cells with specific genetic alterations. The following diagram illustrates the experimental workflow that revealed this relationship:
The quantitative data in the table above were generated using standard preclinical methods. Here are the detailed protocols from the cited studies:
In Vitro Drug Sensitivity Assay (Cell Viability) [1] [2]:
Combination Synergy Studies (Colorectal Cancer Models) [3]: